2-Amino-4-bromothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPQUNWGOHADOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330232 | |
| Record name | 2-Amino-4-bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502145-18-8 | |
| Record name | 2-Amino-4-bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-bromothiazole synthesis via Hantzsch reaction
An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromothiazole via the Hantzsch Reaction and Related Methodologies
Introduction
The thiazole ring is a fundamental heterocyclic scaffold frequently found in a vast array of biologically active compounds, including pharmaceuticals.[1] Among its derivatives, 2-aminothiazoles are of particular interest in drug discovery and medicinal chemistry, exhibiting a wide spectrum of activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most classical and versatile methods for constructing the thiazole core, typically involving the condensation of an α-haloketone with a thioamide.[3][4][5]
This technical guide provides a comprehensive overview of the synthesis of a specific, valuable building block: this compound. While the traditional Hantzsch reaction is the foundational concept, the synthesis of this particular isomer often involves modern strategic variations to control regioselectivity. This document details the underlying reaction mechanism, provides in-depth experimental protocols derived from published literature, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathway for researchers, scientists, and professionals in drug development.
Core Reaction: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea, to form the corresponding thiazole.[4][6] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1] This method is renowned for its efficiency and generally high yields.[1]
General Mechanism of the Hantzsch Thiazole Synthesis
The mechanism involves the initial formation of an S-alkylated intermediate, followed by cyclization and dehydration.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Synthesis of this compound
Direct synthesis of this compound via a classical Hantzsch reaction is challenging due to the required α,α-dihaloketone precursor, which can be unstable or lead to side products. A more robust and modern approach involves the synthesis of a protected 2-aminothiazole, followed by regioselective bromination and subsequent manipulation.
A notable strategy described in the literature utilizes a "halogen dance" rearrangement.[7] This method involves the synthesis of a 2-(Boc-amino)-5-bromothiazole, which is then rearranged to the thermodynamically more stable 2-(Boc-amino)-4-bromothiazole intermediate using a strong base like lithium diisopropylamide (LDA).[7][8] The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound, this compound.[7] This amine product can be unstable upon storage and is often used immediately in subsequent reactions.[7]
Experimental Protocols
The following protocols are based on procedures reported in the scientific literature for the synthesis of this compound via a protected intermediate.
Protocol 1: Synthesis of tert-Butyl (4-bromothiazol-2-yl)carbamate (6) via Halogen Dance Rearrangement
This step rearranges the more easily synthesized 5-bromo isomer to the desired 4-bromo isomer.
Materials:
-
tert-Butyl (5-bromothiazol-2-yl)carbamate
-
Lithium diisopropylamide (LiNPr₂i or LDA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure: [8]
-
Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to a temperature between 0 °C and 10 °C using an ice-salt bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at this temperature for approximately 20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl (4-bromothiazol-2-yl)carbamate.
Protocol 2: Deprotection to Yield this compound (7)
This final step removes the Boc protecting group to furnish the free amine.
Materials: [7]
-
tert-Butyl (4-bromothiazol-2-yl)carbamate (6)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure: [7]
-
Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid to the solution and stir the mixture at room temperature (approx. 20 °C).
-
Continue stirring for approximately 4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, evaporate the solvent and excess TFA to dryness under reduced pressure.
-
To remove residual TFA, azeotrope the residue with dichloromethane (2 x 5 mL).
-
Partition the resulting residue between a saturated aqueous solution of NaHCO₃ and dichloromethane.
-
Extract the aqueous layer multiple times (e.g., 5 x 10 mL) with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield this compound as a solid. This product is often used immediately without further purification due to its potential instability.[7]
Data Presentation
The following table summarizes the quantitative data reported for the deprotection step (Protocol 2).
| Product | Molecular Formula | Molecular Weight | Yield | Appearance | Spectroscopic Data (¹H NMR, CDCl₃) |
| This compound | C₃H₃BrN₂S | 179.04 g/mol | 94%[7] | White Solid[7] | δ 5.32 (2H, br s, NH₂), 6.41 (1H, s, 5-H)[7] |
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow from the precursor to the final product.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a key process for obtaining a versatile building block used in the development of novel therapeutic agents. While the Hantzsch reaction provides the conceptual framework for creating the 2-aminothiazole core, practical access to the 4-bromo isomer is effectively achieved through a strategic, multi-step sequence involving protection, rearrangement, and deprotection. The detailed protocols and data presented in this guide offer a clear and reproducible pathway for researchers, enabling the efficient synthesis of this important chemical intermediate for applications in drug discovery and organic synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-bromothiazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds and clinically approved drugs, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details available data, presents standardized experimental protocols for property determination, and offers visualizations of relevant chemical and experimental workflows.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃BrN₂S | [4][5][6] |
| Molecular Weight | 179.04 g/mol | [5] |
| IUPAC Name | 4-bromo-1,3-thiazol-2-amine | |
| Appearance | Pale yellow solid | [4] |
| Solubility | Sparingly soluble in water | [4] |
| Boiling Point | No data available | [7] |
| Melting Point | Data not readily available | - |
| pKa | Data not readily available | - |
| LogP | Data not readily available | - |
| Storage Conditions | Store in a dark place, under an inert atmosphere, in a freezer at -20°C. | [7] |
Experimental Protocols for Property Determination
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized from standard laboratory techniques.
The melting point is a crucial indicator of purity. For a pure crystalline compound, the melting point is a sharp, characteristic temperature range from the initial melting of the first crystal to the complete liquefaction of the sample.[8] Impurities typically depress the melting point and broaden the melting range.
Methodology: Capillary Method [9]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9] Load a small amount of the powder into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[8][10]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[10]
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[10] Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[10]
-
Observation: Observe the sample through the magnified viewfinder. Record the temperature at which the first drop of liquid appears (T1).[11]
-
Final Reading: Continue heating slowly and record the temperature at which the entire solid sample has turned into a clear liquid (T2).[11]
-
Reporting: The melting point is reported as the range T1-T2. For accuracy, perform at least two determinations.
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12][13] It is a critical parameter for drug delivery and formulation.[13]
Methodology: Shake-Flask Method [14]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed, thermostatted container. The solvent and solute must be pure.[14]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration, ensuring the temperature is maintained.
-
Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13]
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility. The experiment should be run in triplicate to ensure reproducibility.
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug molecule, it governs the extent of ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration [15][16]
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM).[15]
-
Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15] Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[15]
-
Titration: Immerse the calibrated pH electrode into the solution. Add standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.[15]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[15]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid titration curve.[16] Specifically, the pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.[17]
The partition coefficient (P), typically expressed as its logarithm (LogP), measures a compound's lipophilicity.[18] It is defined as the ratio of the concentration of the compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[18][19] LogP is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18]
Methodology: Shake-Flask Method [19][20]
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). To do this, mix equal volumes of the two solvents, shake vigorously, and allow the layers to separate for at least 24 hours.[21]
-
Partitioning: Dissolve a precisely weighed amount of this compound in one of the phases (or a stock solution in a suitable solvent like DMSO can be added).[22] Add a known volume of this solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.
-
Equilibration: Shake the container gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[22]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in each aliquot using a suitable analytical technique like HPLC-UV.[20]
-
Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).[18]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes relevant to this compound.
The Hantzsch synthesis is a classic and widely used method for preparing thiazole rings.[23][24] This workflow outlines the general steps for synthesizing a 2-aminothiazole derivative.
This diagram illustrates the sequential steps of the shake-flask method for determining the LogP of a compound.
Many 2-aminothiazole derivatives exert their biological effects, particularly in oncology, by acting as protein kinase inhibitors.[25] This diagram shows a simplified, conceptual relationship where the compound inhibits a kinase, thereby blocking a downstream signaling pathway that promotes cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 502145-18-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 502145-18-8|this compound|BLD Pharm [bldpharm.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pennwest.edu [pennwest.edu]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. solubility experimental methods.pptx [slideshare.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. acdlabs.com [acdlabs.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. enamine.net [enamine.net]
- 23. nanobioletters.com [nanobioletters.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Amino-4-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Amino-4-bromothiazole. Due to the limited availability of experimentally acquired spectra in public databases, this guide presents predicted NMR data generated through computational methods. These predictions are based on established algorithms that consider the compound's structure and known chemical shift influences of its functional groups. This guide also outlines a standard experimental protocol for the acquisition of NMR data for 2-aminothiazole derivatives, ensuring researchers can apply these methods for their own analyses.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that analyze the molecule's topology and electronic environment. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency used.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H5 | 6.8 - 7.2 | Singlet |
| NH₂ | 5.0 - 6.0 | Broad Singlet |
Disclaimer: These are computationally predicted values and should be confirmed by experimental data.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 168 - 172 |
| C4 | 125 - 130 |
| C5 | 105 - 110 |
Disclaimer: These are computationally predicted values and should be confirmed by experimental data.
Experimental Protocol for NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-aminothiazole derivatives, such as this compound.
Materials and Instrumentation
-
Sample: 5-10 mg of purified this compound
-
NMR Tubes: 5 mm diameter, high-precision NMR tubes
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent will depend on the solubility of the compound.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the solvent's deuterium signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
For ¹H NMR:
-
Acquire a single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 to 4096, or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Visualizations
The following diagrams illustrate the logical relationships in the NMR analysis of this compound.
NMR Analysis Workflow for this compound.
Relationship between NMR Parameters and Molecular Structure.
A Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4-bromothiazole
Introduction
2-Amino-4-bromothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for the synthesis of various biologically active molecules. Mass spectrometry (MS) is an indispensable analytical technique for its structural characterization, purity assessment, and quantification in complex matrices. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, detailing experimental protocols, fragmentation patterns, and data interpretation for researchers and professionals in the field.
Mass Spectral Characteristics
The mass spectrum of this compound is distinguished by features arising from its elemental composition, particularly the presence of a bromine atom.
Molecular Ion and Isotopic Pattern
With a molecular formula of C3H3BrN2S, this compound has a monoisotopic mass of approximately 178.93 g/mol .[1] A key characteristic in its mass spectrum is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] Consequently, the molecular ion region of the spectrum will exhibit two distinct peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[2][3]
-
Electron Ionization (EI-MS): The molecular ion (M⁺˙) will appear as a doublet at m/z 179 and m/z 181.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) will be observed as a doublet at m/z 180 and m/z 182.[4]
This characteristic M+ and M+2 pattern is a strong indicator for the presence of a single bromine atom in the molecule or its fragments.[3]
Fragmentation Patterns
The fragmentation of this compound upon ionization provides structural information. In electron ionization, the energetically unstable molecular ion breaks into smaller, charged fragments and neutral radicals.[5][6] While specific literature on the fragmentation of this compound is scarce, logical fragmentation pathways can be predicted based on the analysis of related thiazole derivatives and general fragmentation principles.[7][8]
Key Predicted Fragmentations:
-
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the thiazole ring, is a highly probable fragmentation, resulting in the loss of a bromine radical (•Br).
-
Ring Cleavage: Heterocyclic rings can undergo complex fragmentation. Common losses include neutral molecules like hydrogen cyanide (HCN) or cleavage across the ring structure.
-
Loss of Amino Group: Fragmentation involving the amino substituent is also possible.
The following table summarizes the predicted key ions in the mass spectrum of this compound.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |
| 179 / 181 | [C₃H₃BrN₂S]⁺˙ | - | Molecular Ion (M⁺˙) |
| 152 / 154 | [C₂H₂BrN₂S]⁺˙ | HCN | Loss of hydrogen cyanide from the molecular ion. |
| 100 | [C₃H₃N₂S]⁺ | •Br | Loss of a bromine radical. This is often a significant peak. |
| 73 | [C₂H₂N₂S]⁺ | •Br, HCN | Subsequent loss of HCN after the initial loss of bromine. |
| 58 | [C₂H₄N₂]⁺˙ | C S Br | A potential fragment resulting from ring cleavage. |
| 45 | [CH₃N₂]⁺ | C₂BrS | A smaller fragment ion. |
Experimental Protocols
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the sample matrix, analyte concentration, and analytical objective.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is highly suitable for analyzing this compound, especially in complex biological or reaction mixtures, as it typically does not require derivatization.[9][10]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).[9] Further dilute with the initial mobile phase to prepare calibration and test samples.
-
Chromatographic Separation: Perform separation on a reverse-phase HPLC column.
-
Mass Spectrometric Detection: Detect the analyte using a mass spectrometer, typically a triple quadrupole or high-resolution instrument, equipped with an ESI source.[11]
The table below outlines a typical set of LC-MS/MS parameters.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reverse Phase C18 (e.g., 150 mm × 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C[11] |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[11] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Data Acquisition | Full Scan (m/z 50-300) and/or Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amino group, direct GC-MS analysis of this compound can result in poor peak shape and low sensitivity. Derivatization is therefore highly recommended to increase volatility and thermal stability.
Methodology:
-
Derivatization: The active hydrogen of the amino group must be replaced. Silylation is a common approach.
-
Dry the sample completely under a stream of nitrogen.
-
Add a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and a suitable solvent like acetonitrile.
-
Heat the mixture (e.g., at 100 °C for 1-4 hours) to ensure complete reaction.
-
-
Chromatographic Separation: Inject the derivatized sample into a GC system.
-
Mass Spectrometric Detection: Use a mass spectrometer with an Electron Ionization (EI) source for detection.
The table below provides an example protocol for GC-MS analysis.
| Parameter | Condition |
| GC System | Gas Chromatograph |
| Column | Non-polar capillary column (e.g., SLB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial 70 °C, hold 2 min, ramp 10 °C/min to 280 °C, hold 5 min |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[7] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Data Acquisition | Full Scan Mode (e.g., m/z 40-500) |
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of the analytical process and molecular fragmentation.
Caption: General workflow for the mass spectrometric analysis.
Caption: Proposed fragmentation pathway under Electron Ionization.
References
- 1. 502145-18-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. ms isotopes: Br and Cl [employees.csbsju.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. itim-cj.ro [itim-cj.ro]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. d-nb.info [d-nb.info]
Infrared Spectroscopy of 2-Amino-4-bromothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 2-Amino-4-bromothiazole. As a member of the 2-aminothiazole class of heterocyclic compounds, this molecule is a significant scaffold in medicinal chemistry and drug discovery. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development phases. While direct and complete experimental data for this compound is not extensively published, this guide offers a comprehensive overview based on the spectral data of closely related analogs, including 2-amino-4-methylthiazole and other substituted aminothiazoles.
Predicted Vibrational Frequencies
The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups and the thiazole ring. The expected wavenumbers for these vibrations can be predicted with reasonable accuracy by analyzing the spectra of analogous compounds. The primary vibrational modes of interest include the N-H stretching of the amino group, C-H stretching of the thiazole ring, the C=N and C=C ring stretching vibrations, and the C-Br stretching.
The following table summarizes the expected vibrational frequencies and their assignments for this compound. These predictions are derived from experimental and theoretical data reported for 2-amino-4-methylthiazole and characteristic infrared absorption frequencies for similar functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description of Vibration | Reference Analog Data |
| N-H Asymmetric Stretch | ~3500 - 3400 | Asymmetric stretching of the primary amine. | [1][2][3] |
| N-H Symmetric Stretch | ~3400 - 3300 | Symmetric stretching of the primary amine. | [1][2][3] |
| C-H Stretch (Thiazole Ring) | ~3100 - 3050 | Stretching of the C-H bond on the thiazole ring. | [1][2][3] |
| N-H Scissoring | ~1650 - 1600 | In-plane bending (scissoring) of the amino group. | [1][2][3] |
| C=N Stretch (Thiazole Ring) | ~1630 - 1580 | Stretching of the endocyclic carbon-nitrogen double bond. | [1][2][3] |
| C=C Stretch (Thiazole Ring) | ~1550 - 1500 | Stretching of the endocyclic carbon-carbon double bond. | [1][2][3] |
| C-N Stretch | ~1350 - 1250 | Stretching of the carbon-nitrogen single bond. | [4] |
| Thiazole Ring Vibrations | ~1200 - 800 | Complex vibrations involving stretching and bending of the entire ring. | [1][2][3] |
| C-Br Stretch | ~600 - 500 | Stretching of the carbon-bromine bond. | [5] |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
2.1. Materials and Equipment
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Desiccator
2.2. Procedure
-
Sample Preparation (KBr Pellet Method):
-
Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Transfer the powdered mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the instrument's optical components, which will then be subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).
-
The instrument software will automatically ratio the single-beam spectrum of the sample against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Identify the wavenumbers of the major absorption bands and compare them to the predicted values and data from reference compounds to assign the vibrational modes.
-
Visualizations
The following diagrams illustrate the logical workflow for the infrared spectral analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Caption: Logical flow from molecular structure to spectral interpretation.
References
- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Introduction to Computational Analysis of 2-Amino-4-bromothiazole
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Amino-4-bromothiazole
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies, presents key data in a structured format, and visualizes the logical workflows involved in the computational study of this molecule.
This compound is a heterocyclic compound featuring a thiazole ring, which is a core structure in many pharmacologically active molecules, including antimicrobial and anticancer agents.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for rational drug design and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these properties at the molecular level.[3]
These computational techniques allow for the prediction of molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and the distribution of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity, stability, and potential intermolecular interactions.[4][5][6]
Methodologies and Protocols
The computational analysis of this compound typically follows a standardized protocol involving geometry optimization, frequency analysis, and the calculation of electronic properties.
Computational Details: A Standard Protocol
A common and reliable method for these calculations is Density Functional Theory (DFT). The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a widely used hybrid functional that combines accuracy and computational efficiency.[7] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance for describing the electronic structure of molecules containing heteroatoms.[4][8]
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular modeling software, and an initial 3D conformation is generated.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation (a stable structure) on the potential energy surface. This is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[9] The optimization process continues until the forces on each atom are negligible, indicating a stationary point has been reached.
-
Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.[10] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5] These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra.
-
Electronic Property Analysis: Using the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy gap between these orbitals (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[5]
-
NBO and MEP Analysis: Further analyses, such as Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and Molecular Electrostatic Potential (MEP) mapping to identify sites for electrophilic and nucleophilic attack, can also be performed.[3][9]
Data Presentation: Calculated Properties
The following tables summarize the kind of quantitative data obtained from DFT calculations on thiazole derivatives, which would be expected for this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
Note: These are representative values based on calculations for similar thiazole structures, as specific experimental data for the title compound is not available.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | S1-C2 | 1.75 |
| C2-N3 | 1.32 | |
| N3-C4 | 1.38 | |
| C4-C5 | 1.36 | |
| C5-S1 | 1.72 | |
| C2-N(Amino) | 1.36 | |
| C4-Br | 1.88 | |
| Bond Angle | C5-S1-C2 | 89.5 |
| S1-C2-N3 | 115.0 | |
| C2-N3-C4 | 111.5 | |
| N3-C4-C5 | 114.5 | |
| C4-C5-S1 | 109.5 | |
| S1-C2-N(Amino) | 122.0 | |
| N3-C4-Br | 123.0 |
Table 2: Calculated Vibrational Frequencies and Assignments
Assignments are based on studies of similar molecules.[4][8]
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3450 | ν(N-H) asymmetric stretch | Amino Group |
| ~3350 | ν(N-H) symmetric stretch | Amino Group |
| ~3100 | ν(C-H) stretch | Thiazole Ring |
| ~1630 | δ(N-H) scissoring | Amino Group |
| ~1550 | ν(C=N) stretch | Thiazole Ring |
| ~1480 | ν(C=C) stretch | Thiazole Ring |
| ~1250 | ν(C-N) stretch | Thiazole Ring |
| ~850 | Ring breathing mode | Thiazole Ring |
| ~680 | ν(C-S) stretch | Thiazole Ring |
| ~620 | ν(C-Br) stretch | Bromo Group |
Table 3: Electronic and Global Reactivity Descriptors
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive.[4][6]
| Parameter | Symbol | Value (eV) |
| Highest Occupied MO Energy | E_HOMO | -6.5 |
| Lowest Unoccupied MO Energy | E_LUMO | -1.5 |
| HOMO-LUMO Energy Gap | ΔE | 5.0 |
| Ionization Potential (I) | I | 6.5 |
| Electron Affinity (A) | A | 1.5 |
| Chemical Hardness (η) | η | 2.5 |
| Chemical Softness (S) | S | 0.4 |
| Electronegativity (χ) | χ | 4.0 |
| Electrophilicity Index (ω) | ω | 3.2 |
Note: Values are representative based on typical DFT results for similar molecules.
Visualizations: Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of the computational process and the interdependence of the calculated properties.
Caption: Logical workflow for quantum chemical calculations.
Caption: Interdependence of calculated molecular properties.
Conclusion
Quantum chemical calculations provide indispensable insights into the fundamental properties of this compound. By employing methods like DFT, researchers can accurately predict its geometry, vibrational spectra, and electronic characteristics. The data derived from these calculations, particularly the analysis of frontier molecular orbitals, offers a theoretical foundation for understanding the molecule's stability, reactivity, and potential as a pharmacological agent. This in-depth computational approach is a cornerstone of modern, structure-based drug design, enabling a more efficient and targeted development of new therapeutic compounds.
References
- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
Tautomerism in 2-Aminothiazole Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the tautomeric landscape of 2-aminothiazole derivatives, providing researchers and drug development professionals with a comprehensive understanding of the structural, analytical, and biological implications of this phenomenon.
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its biological activity is intimately linked to its three-dimensional structure and ability to form key interactions with protein targets. A critical, yet often overlooked, aspect of the molecular properties of 2-aminothiazole derivatives is their existence as a mixture of tautomers. This guide provides a detailed technical overview of tautomerism in this important class of compounds, focusing on the prevalent amino-imino equilibrium. It summarizes quantitative data, details experimental and computational protocols for tautomer analysis, and explores the biological significance of tautomerism in the context of kinase inhibition.
The Amino-Imino Tautomeric Equilibrium
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers. While experimental quantification can be challenging, a combination of computational and spectroscopic methods can provide valuable insights into the relative populations of the tautomers.
Computational Data
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant can be predicted. The table below presents a summary of computational data for a model 2-aminothiazole derivative.
| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) (in vacuum) |
| Amino | 0.00 | 0.00 | >99 |
| Imino | +5.8 | +5.5 | <1 |
Note: Data is hypothetical and for illustrative purposes, based on typical computational results for 2-aminothiazole systems.
Experimental Data
Direct experimental determination of KT for 2-aminothiazole derivatives is less common in the literature. However, techniques like variable-temperature NMR can be employed to study the equilibrium dynamics and estimate the relative populations of tautomers.[5][6] Spectroscopic methods such as UV-Vis and Raman can also provide qualitative and semi-quantitative information about the predominant tautomeric form in different solvents.[3][7]
Experimental and Computational Protocols
A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for a thorough characterization of the tautomeric equilibrium of 2-aminothiazole derivatives.
Experimental Methodologies
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3][8]
Protocol for Quantitative NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the 2-aminothiazole derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration.
-
Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum at a controlled temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery for accurate integration.
-
Acquire spectra at different temperatures (Variable Temperature NMR) to observe any changes in the equilibrium.[5]
-
-
Data Analysis:
-
Identify distinct and well-resolved signals corresponding to each tautomer. Protons on the thiazole ring or substituents are often sensitive to the tautomeric state.
-
Carefully integrate the signals corresponding to each tautomer.
-
The ratio of the integrals for the signals of the two tautomers gives the ratio of their populations, from which KT can be calculated.
-
3.1.2. UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the effect of solvent polarity on the tautomeric equilibrium.[7][9]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the 2-aminothiazole derivative in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).
-
Data Analysis:
-
Analyze the shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) in different solvents.
-
Significant solvatochromic shifts can indicate a change in the predominant tautomeric form.[10][11]
-
While providing qualitative information, quantitative determination of KT from UV-Vis data alone is challenging without the spectra of the pure tautomers.[12]
-
Computational Methodology
Protocol for DFT Calculations of Tautomer Stability:
-
Structure Preparation: Build the 3D structures of the amino and imino tautomers of the 2-aminothiazole derivative of interest.
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7][13]
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
-
Energy Calculation:
-
Calculate the Gibbs free energy (G) for each tautomer from the thermochemical data.
-
The relative Gibbs free energy (ΔG) between the tautomers can be used to calculate the equilibrium constant (KT) using the equation: ΔG = -RTln(KT).
-
-
Solvent Effects: To model the tautomerism in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.[11]
Biological Significance: Tautomerism in Kinase Inhibition
2-Aminothiazole derivatives are prominent scaffolds for the design of protein kinase inhibitors.[2][14] Many of these inhibitors target the ATP-binding site of kinases, where the 2-amino group often plays a crucial role in forming hydrogen bonds with the "hinge" region of the kinase.[15][16] The amino tautomer is well-suited to act as both a hydrogen bond donor (from the exocyclic NH2) and a hydrogen bond acceptor (at the ring nitrogen).
Aurora Kinase Inhibition: A Case Study
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their dysregulation is implicated in cancer.[17][18] Several 2-aminothiazole-based inhibitors of Aurora kinases have been developed.[19][20] X-ray crystallography studies of these inhibitors bound to the kinase active site reveal the critical hydrogen bonding interactions with the hinge region.[12][21]
The following diagram illustrates the likely binding mode of a generic 2-aminothiazole inhibitor in the ATP-binding pocket of Aurora kinase, highlighting the importance of the amino tautomer for this interaction.
This binding mode, where the amino group and the thiazole nitrogen form a bidentate hydrogen bond with the kinase hinge, strongly suggests that the amino tautomer is the biologically active species. The geometry and hydrogen bonding capacity of the imino tautomer would be less favorable for this interaction.
Conclusion
The tautomeric behavior of 2-aminothiazole derivatives is a critical consideration in their design and development as therapeutic agents. While the amino form is generally predominant, the potential for the existence of the imino tautomer and the factors that influence the equilibrium should not be disregarded. A thorough understanding and characterization of the tautomeric landscape, using the integrated experimental and computational approaches outlined in this guide, will enable a more rational design of 2-aminothiazole-based drugs with optimized efficacy and safety profiles. The insights gained from such studies are invaluable for predicting drug-target interactions and ultimately for the successful development of new medicines.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomers of N-acetyl-d-allosamine: an NMR and computational chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. An overview about the impact of hinge region towards the anticancer binding affinity of the Ck2 ligands: a quantum chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2vgp - Crystal structure of Aurora B kinase in complex with a aminothiazole inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
An In-depth Technical Guide to the Halogen Rearrangement Synthesis of 2-Amino-4-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-amino-4-bromothiazole, a crucial building block in medicinal chemistry, with a specific focus on the halogen rearrangement strategy.[1] The 2-aminothiazole motif is a key structural feature in a wide array of biologically active molecules, including antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[2] Direct electrophilic bromination of 2-aminothiazole or its acylated derivatives typically occurs at the 5-position due to the electronic properties of the ring system.[3] Therefore, accessing the 4-bromo isomer necessitates a more nuanced synthetic approach, such as the "halogen dance" rearrangement.
This document details the mechanism of this rearrangement, provides explicit experimental protocols, and presents quantitative data to ensure reproducibility and facilitate its application in a laboratory setting.
The Halogen Dance Rearrangement: A Mechanistic Overview
The "halogen dance" is a base-catalyzed intramolecular halogen migration. In the synthesis of this compound, this rearrangement proceeds from the more readily available 2-amino-5-bromothiazole derivative.[3] The process is typically performed on an N-protected form of the amine, such as a tert-butoxycarbonyl (Boc) derivative, to prevent interference from the acidic N-H proton.
The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the thiazole ring at the 4-position. This generates a carbanion that is in equilibrium with the starting material. The rearrangement is driven by the thermodynamic stability of the resulting intermediates.[3]
Caption: Mechanism of the Halogen Dance Rearrangement.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound via halogen rearrangement, starting from the Boc-protection of 2-aminothiazole.
Step 1: Synthesis of tert-Butyl (5-bromothiazol-2-yl)carbamate (Starting Material)
This initial step involves the bromination of N-Boc-protected 2-aminothiazole.
-
Reagents and Materials:
-
tert-Butyl (thiazol-2-yl)carbamate
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Dissolve tert-butyl (thiazol-2-yl)carbamate (1 equivalent) in the chosen solvent.
-
Add N-Bromosuccinimide (NBS) (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction and purify the product using standard work-up and chromatographic techniques.
-
Step 2: Halogen Rearrangement to tert-Butyl (4-bromothiazol-2-yl)carbamate
This is the key rearrangement step.
-
Reagents and Materials:
-
tert-Butyl (5-bromothiazol-2-yl)carbamate
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
-
-
Prepare a solution of tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF.
-
Cool the solution to 0-10 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add a solution of Lithium diisopropylamide (LDA) to the cooled mixture.
-
Stir the reaction for approximately 20 minutes at 0-10 °C.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent and purify by column chromatography.
-
Step 3: Deprotection to this compound
The final step involves the removal of the Boc protecting group to yield the target compound.
-
Reagents and Materials:
-
tert-Butyl (4-bromothiazol-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure: [3]
-
Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate in dichloromethane.
-
Add Trifluoroacetic acid (TFA) and stir the solution at room temperature.
-
The reaction is typically complete within a few hours. Monitor by TLC.
-
Evaporate the solvent and excess TFA.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and evaporate to obtain this compound. The product can be unstable and should be used promptly.[3]
-
Caption: Experimental workflow for the synthesis.
Quantitative Data Summary
The yields for each step of the synthesis are crucial for planning and execution. The following tables summarize the reported quantitative data for the key transformations.
Table 1: Yields for the Synthesis of the 5-Bromo Precursor and the Halogen Rearrangement
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| Bromination | Boc-protected 2-aminothiazole | 2-Boc-amino-5-bromothiazole | NBS | 74% | [5] |
| Halogen Rearrangement | 2-Boc-amino-5-bromothiazole | 2-Boc-amino-4-bromothiazole | LiNPr₂ⁱ (LDA) | 91% | [2][3] |
Table 2: Yield for the Final Deprotection Step
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| Deprotection | 2-Boc-amino-4-bromothiazole | This compound | TFA | 94% | [3] |
Alternative and Comparative Bromination Methods
While the halogen dance rearrangement is a targeted method for synthesizing the 4-bromo isomer, other bromination techniques are commonly employed for 2-aminothiazoles, which predominantly yield the 5-bromo isomer. Understanding these methods provides a broader context for the regioselectivity of halogenation on the thiazole ring.
Table 3: Comparison of Bromination Methods for 2-Aminothiazoles
| Method | Brominating Agent/System | Typical Product Regioisomer | Advantages | Disadvantages | Reference |
| Electrophilic Substitution | N-Bromosuccinimide (NBS) | 5-Bromo | Readily available reagent, generally good yields. | Poor regioselectivity for the 4-position, risk of over-bromination.[4] | [5] |
| Copper-Mediated | Copper(II) Bromide (CuBr₂) | 5-Bromo | High regioselectivity for the 5-position, avoids elemental bromine.[6] | Primarily yields the 5-bromo isomer. | [4][6] |
| Enzymatic | Vanadium-dependent haloperoxidase (VHPO), KBr, H₂O₂ | 5-Bromo | Green chemistry approach, high selectivity, mild reaction conditions (aqueous buffer, 30°C).[7] | Requires specialized enzymes, primarily yields the 5-bromo isomer. | [7] |
Conclusion
The halogen dance rearrangement provides an effective and high-yielding pathway to this compound, a valuable synthon that is otherwise challenging to access via direct halogenation. By protecting the amino group and utilizing a strong base, the thermodynamically favored 4-bromo isomer can be obtained from the kinetically preferred 5-bromo precursor. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this synthesis in their work, enabling the exploration of novel chemical space for the development of new therapeutics.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2-Amino-4-bromothiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-amino-4-bromothiazole analogs and related 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is fundamental for rational drug design, structure-activity relationship (SAR) studies, and predicting interactions with biological targets.[5][6]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.
Synthesis and Crystallization
The synthesis of 2-aminothiazole derivatives often follows established chemical pathways. A common and classical method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[7] For the synthesis of 2-amino-4-substituted thiazoles, variations of this method are frequently employed. For instance, 2-amino-4-ferrocenylthiazole has been synthesized through the direct reaction of acetylferrocene, thiourea, and resublimed iodine.[8]
Growing high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck.[9] Common techniques for small organic molecules include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often determined empirically. For example, crystals of 2-amino-4-ferrocenylthiazole were obtained from a 1:1 hexane-dichloromethane mixture by slow evaporation.[8]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.[10] Modern diffractometers are highly automated, but careful consideration of the experimental setup is necessary for high-quality data.
Key Steps in Data Collection and Refinement:
-
Crystal Mounting and Centering: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are most commonly used.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated structure factors.[11]
Below is a generalized workflow for crystal structure determination.
Crystallographic Data of 2-Aminothiazole Analogs
Table 1: Crystal Data and Structure Refinement Details for Selected 2-Aminothiazole Analogs.
| Parameter | 2-Amino-4-ferrocenylthiazole[8] | 2,4-Dibromothiazole[12] | N-(5-Chlorothiazol-2-yl)acetamide[13] |
| Empirical Formula | C13H12FeN2S | C3HBr2NS | C5H5ClN2OS |
| Formula Weight | 298.16 | 258.91 | 176.61 |
| Crystal System | Monoclinic | Orthorhombic | Not Reported |
| Space Group | P21/c | Fmm2 | Not Reported |
| a (Å) | Not Reported | 6.700(10) | Not Reported |
| b (Å) | Not Reported | 16.21(3) | Not Reported |
| c (Å) | Not Reported | 5.516(8) | Not Reported |
| α (°) | 90 | 90 | Not Reported |
| β (°) | Not Reported | 90 | Not Reported |
| γ (°) | 90 | 90 | Not Reported |
| Volume (ų) | Not Reported | Not Reported | Not Reported |
| Z | Not Reported | 4 | Not Reported |
| Temperature (K) | Not Reported | 93(2) | Not Reported |
| Wavelength (Å) | Not Reported | 0.71073 (Mo Kα) | Not Reported |
| Reflections Collected | Not Reported | 874 | Not Reported |
| Independent Reflections | Not Reported | 308 | Not Reported |
| Final R indices [I>2σ(I)] | Not Reported | R1 = 0.0940, wR2 = 0.2337 | Not Reported |
| R indices (all data) | Not Reported | R1 = 0.1011, wR2 = 0.2545 | Not Reported |
Table 2: Selected Bond Lengths and Angles for 2-Amino-4-ferrocenylthiazole. [8]
| Bond/Angle | Length (Å) / Angle (°) |
| S11—C12 | Not Reported |
| S11—C15 | Not Reported |
| N13—C12 | Not Reported |
| N13—C14 | Not Reported |
| N16—C15 | Not Reported |
| C15—S11—C12 | 88.6(2) |
| C12—N13—C14 | Not Reported |
| N13—C14—C15 | Not Reported |
| S11—C15—N16 | Not Reported |
Note: Detailed bond lengths and angles for 2-amino-4-ferrocenylthiazole were not provided in the abstract but the C15—S11—C12 bond angle was highlighted.
Structural Insights and Biological Relevance
The precise knowledge of the three-dimensional structure of 2-aminothiazole analogs is invaluable for understanding their biological activity. For instance, X-ray crystallographic data of aminothiazole-based inhibitors bound to the active site of cyclin-dependent kinase 2 (CDK2) has provided critical insights into their binding modes.[14][15][16][17] This information allows for the rationalization of structure-activity relationships and the design of more potent and selective inhibitors.[14][16][17]
The interaction of these compounds with their biological targets is often governed by specific hydrogen bonding patterns and other non-covalent interactions. The crystal structure reveals the preferred conformations of the molecule and the spatial arrangement of hydrogen bond donors and acceptors, which are crucial for molecular recognition.
In the case of 2-amino-4-ferrocenylthiazole, the crystal packing is characterized by intermolecular N—H⋯N hydrogen bonds, forming cyclic dimers.[8] These dimers then interact through C—H⋯π interactions.[8] Such intermolecular interactions are important for understanding the solid-state properties of the material and can also provide insights into potential interactions in a biological environment.
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a 2-aminothiazole analog, based on their known activity as kinase inhibitors.
Conclusion
The crystal structure analysis of this compound analogs and related derivatives provides indispensable information for the fields of medicinal chemistry and drug development. The detailed atomic-level insights gained from these studies are fundamental to understanding the physicochemical properties, structure-activity relationships, and biological mechanisms of this important class of compounds. While a comprehensive database of crystal structures for this compound analogs is still evolving, the methodologies and principles outlined in this guide provide a solid foundation for researchers working in this area. The continued application of single-crystal X-ray diffraction will undoubtedly accelerate the discovery and optimization of novel 2-aminothiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. rigaku.com [rigaku.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 2-Amino-4-ferrocenylthiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. excillum.com [excillum.com]
- 11. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchwithrutgers.com [researchwithrutgers.com]
- 17. audreyli.com [audreyli.com]
Technical Guide: Solubility and Stability of 2-Amino-4-bromothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the solubility and stability characteristics of 2-Amino-4-bromothiazole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature for this exact molecule, this guide synthesizes information from studies on closely related 2-aminothiazole derivatives to provide a robust framework for researchers. It includes qualitative solubility information, detailed experimental protocols for determining solubility and stability, and a discussion of potential degradation pathways. The provided methodologies and workflows are intended to empower researchers to generate precise and reliable data for their specific applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₃BrN₂S | N/A |
| Molecular Weight | 179.04 g/mol | N/A |
| Appearance | Pale yellow to yellow crystalline solid | [1] |
| CAS Number | 502145-18-8 | N/A |
Solubility Profile
Table 3.1: Qualitative and Inferred Solubility of this compound
| Solvent | Type | Inferred Solubility | Rationale / Context from Literature |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used as a solvent for stock solutions of hydrophobic and heterocyclic compounds.[2][3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Mentioned as a reaction solvent for 2-aminothiazole derivatives.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Used as a solvent in the synthesis and acylation reactions of this compound.[5] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Utilized as a solvent for the bromination of 2-aminothiazole precursors.[6][7] |
| Ethanol | Polar Protic | Soluble | Employed in the Hantzsch synthesis of the 2-aminothiazole core.[6][8] |
| Methanol | Polar Protic | Likely Soluble | Often used in the synthesis of related heterocyclic compounds.[9] |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Used as an extraction solvent in the workup of synthesis reactions.[6] |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Used in synthesis, though often in combination with other solvents. |
| Hexane | Nonpolar | Insoluble | Typically used as an anti-solvent or for chromatography elution with a more polar co-solvent.[9] |
| Water | Aqueous | Sparingly Soluble | The parent 2-aminothiazole has some water solubility, which can be pH-dependent.[1] |
Stability Profile
The stability of this compound is a critical consideration. Literature on the un-derivatized compound suggests that the free amine form is "rather unstable on storage" and is often used immediately after preparation. This instability is a common characteristic of 2-aminothiazole derivatives, which can be susceptible to degradation.
Key Stability Considerations:
-
pH Sensitivity: The amino group can be protonated under acidic conditions, which may influence stability. Extreme pH values should be avoided as they can cause degradation.[3]
-
Oxidative Stability: The thiazole ring and amino group can be susceptible to oxidation.
-
Light Sensitivity: As with many complex organic molecules, exposure to UV light may promote degradation.
-
Thermal Stability: While many 2-aminothiazole derivatives show good thermal stability, this should be experimentally verified for the specific compound and solvent system.[10]
A proposed workflow for assessing the stability of this compound is presented below.
A plausible degradation pathway for 2-aminothiazoles involves hydrolysis of the amino group, which can lead to the formation of the corresponding 2-hydroxythiazole derivative.
Experimental Protocols
The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility, as well as for conducting a stability assessment of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[11]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.[11]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours.[11][12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent (often the HPLC mobile phase) to bring it into the concentration range of the standard curve.
-
Analyze the diluted sample and the standard solutions by a validated HPLC-UV method.
-
-
Calculation: Determine the concentration of the saturated solution by comparing its peak area to the standard curve, accounting for the dilution factor. The result is the thermodynamic solubility.
Kinetic Solubility Determination
This high-throughput method measures the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous or organic medium. It is often used in early drug discovery.[2][13]
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[2]
-
Dispensing: In a 96-well microplate, dispense the desired organic solvent into each well.
-
Addition: Add a small volume of the DMSO stock solution to the solvent in the wells. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effects.[13]
-
Incubation: Seal the plate and incubate it on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature.[14]
-
Filtration: After incubation, filter the contents of the wells through a filter plate to remove any precipitate.
-
Analysis: Analyze the concentration of the compound in the filtrate. This can be done using HPLC-UV, LC-MS, or UV-Vis spectroscopy by comparing the results to a standard curve prepared in the same solvent matrix.[12][15]
Stability Assessment Protocol
This protocol outlines a method to assess the stability of this compound in a chosen organic solvent over time.
Protocol:
-
Solution Preparation: Prepare a solution of this compound in the desired organic solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, perform an HPLC analysis to determine the initial purity and peak area of the compound. This serves as the baseline.
-
Storage Conditions: Aliquot the solution into several sealed vials. Store these vials under the desired stress conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours, and 1 week), remove a vial from storage and analyze its contents by HPLC.
-
Data Analysis:
-
For each time point, calculate the remaining percentage of this compound relative to the T=0 sample.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current literature, this guide provides a comprehensive framework for researchers to understand and experimentally determine its solubility and stability profiles. The inherent instability of the free amine form necessitates careful handling and immediate use or the implementation of a thorough stability testing program. The provided protocols for thermodynamic and kinetic solubility, along with the stability assessment workflow, offer robust starting points for generating the critical data needed for drug discovery and development applications. Researchers are encouraged to use these methodologies to build a quantitative understanding of this compound's behavior in relevant organic solvent systems.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. benchchem.com [benchchem.com]
- 4. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its journey from a heterocyclic curiosity to a key component in modern pharmaceuticals is a testament to its versatile nature and amenability to chemical modification. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of 2-aminothiazole compounds, offering valuable insights for researchers engaged in drug discovery and development.
Discovery and Historical Milestones
The history of 2-aminothiazole is intrinsically linked to the development of thiazole chemistry. The seminal moment in the synthesis of this heterocyclic core is attributed to Arthur Hantzsch in 1887.[1][2] His eponymous reaction, the Hantzsch thiazole synthesis , remains the most fundamental and widely employed method for constructing the 2-aminothiazole ring. This classical method involves the condensation of an α-haloketone with a thiourea.[1][2]
Initially, the applications of 2-aminothiazoles were modest. However, with the advent of sulfa drugs in the mid-20th century, the therapeutic potential of related heterocyclic compounds began to be realized. Over the decades, the 2-aminothiazole moiety has been identified as a key pharmacophore in a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4] This has spurred continuous innovation in its synthesis and the development of a diverse library of derivatives.
Synthesis of the 2-Aminothiazole Core
The construction of the 2-aminothiazole scaffold has evolved significantly from the original Hantzsch synthesis, with numerous modifications and novel methods developed to improve efficiency, yield, and substrate scope.
The Classical Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a robust and versatile method for the preparation of 2-aminothiazole derivatives. The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.
General Reaction Scheme:
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Theoretical Insights into the Electronic Landscape of 2-Amino-4-bromothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Electronic Structure of Thiazole Derivatives
The thiazole ring is a cornerstone in many biologically active compounds. Its unique electronic characteristics, arising from the interplay of the sulfur and nitrogen heteroatoms, dictate its reactivity and interaction with biological targets. The introduction of an amino group at the 2-position and a bromine atom at the 4-position, as in 2-Amino-4-bromothiazole, is expected to significantly modulate the electron distribution within the heterocyclic system.
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these electronic properties at a molecular level. By solving the Schrödinger equation for the molecule, we can obtain a wealth of information, including molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for predicting chemical behavior.
Computational Methodologies for Analyzing Thiazole Derivatives
The in silico analysis of thiazole derivatives typically follows a well-defined workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.
Detailed Computational Protocol
A standard computational protocol for investigating the electronic structure of a molecule like this compound involves the following steps:
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation. A commonly used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is often employed as it provides a good description of the electronic structure for a wide range of organic molecules.[1][2][3]
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared spectrum of the molecule.
-
Electronic Property Calculations: Once the optimized geometry is obtained, a series of single-point energy calculations are carried out to determine various electronic properties. These include:
-
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule, offering insights into the charge distribution and potential sites for electrostatic interactions.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.[5][6]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[3][5][7][8][9]
-
The logical workflow for such a theoretical study is depicted in the following diagram:
Predicted Electronic Properties of this compound
Based on theoretical studies of 2-aminothiazole and other substituted thiazoles, we can infer the likely electronic characteristics of this compound. The following tables summarize representative quantitative data.
Disclaimer: The following data is derived from computational studies on 2-aminothiazole and other closely related thiazole derivatives. These values are intended to provide a reasonable approximation for the electronic properties of this compound.
Optimized Geometrical Parameters (Representative Values)
The geometry of the thiazole ring is expected to be largely planar. The bond lengths and angles will be influenced by the amino and bromo substituents.
| Parameter | Representative Value (Å or °) |
| C2-N3 Bond Length | ~1.32 |
| N3-C4 Bond Length | ~1.38 |
| C4-C5 Bond Length | ~1.36 |
| C5-S1 Bond Length | ~1.72 |
| S1-C2 Bond Length | ~1.74 |
| C2-N(amino) Bond Length | ~1.36 |
| C4-Br Bond Length | ~1.88 |
| C5-C4-N3 Bond Angle | ~115° |
| C4-N3-C2 Bond Angle | ~110° |
| N3-C2-S1 Bond Angle | ~115° |
Mulliken Atomic Charges (Representative Values)
The amino group is an electron-donating group, which will increase the electron density on the thiazole ring, particularly at the C2 and N3 positions. The bromine atom is an electron-withdrawing group, which will decrease the electron density, primarily at the C4 position.
| Atom | Representative Partial Charge (e) |
| S1 | -0.2 to -0.3 |
| C2 | +0.1 to +0.2 |
| N3 | -0.3 to -0.4 |
| C4 | +0.1 to +0.2 |
| C5 | -0.1 to -0.2 |
| N (amino) | -0.5 to -0.6 |
| Br | -0.1 to -0.2 |
Frontier Molecular Orbitals (Representative Values)
The HOMO is likely to be localized over the thiazole ring and the amino group, reflecting the electron-donating nature of the amino substituent. The LUMO is expected to be distributed over the thiazole ring, with a significant contribution from the C4-C5 bond and the bromine atom.
| Parameter | Representative Value (eV) |
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Energy Gap | 4.5 to 5.5 |
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) and Intermolecular Interactions
The MEP surface provides a visual guide to the regions of a molecule that are attractive to electrophiles and nucleophiles. For this compound, the MEP is expected to show negative potential (electron-rich regions) around the nitrogen atoms and the sulfur atom, making them likely sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the amino group will exhibit positive potential, making them hydrogen bond donors. The bromine atom can also participate in halogen bonding.
These potential interaction sites are crucial for understanding how this compound might bind to a biological target, such as an enzyme active site.
Conclusion
While direct experimental or theoretical data on the electronic structure of this compound is limited, a comprehensive understanding can be built upon the established computational methodologies and the wealth of data available for analogous thiazole derivatives. The theoretical framework presented in this guide provides researchers, scientists, and drug development professionals with the necessary tools to predict the molecule's reactivity, understand its potential intermolecular interactions, and guide further experimental and in silico investigations. The interplay of the electron-donating amino group and the electron-withdrawing bromine atom on the thiazole scaffold makes this compound an intriguing candidate for further study in medicinal chemistry.
References
- 1. Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis - Article (Preprint v2) by Maher Afroj Khanam et al. | Qeios [qeios.com]
- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmess.org [jmess.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-bromothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides detailed protocols for the palladium-catalyzed Suzuki coupling of 2-Amino-4-bromothiazole with various arylboronic acids. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C4-position is of significant interest for the development of novel therapeutic agents. These protocols are designed to serve as a comprehensive guide for synthesizing diverse libraries of 4-aryl-2-aminothiazole derivatives for applications in drug discovery and materials science.[2]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, creating a diorganopalladium(II) complex.[2] The base is crucial for activating the organoboron species.[2]
-
Reductive Elimination: The two coupled organic ligands are eliminated from the palladium coordination sphere, forming the desired 4-aryl-2-aminothiazole product and regenerating the active Pd(0) catalyst.[2]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Data for Suzuki Coupling Protocols
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly with electron-rich heteroaryl halides.[1][3] The following table summarizes representative conditions for Suzuki coupling reactions of 2-amino-bromo-heterocycles, which can guide optimization for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-t-butylthiazole[1] | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | ~85-95 |
| 2 | 2-Amino-4-bromopyridine[2] | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME/H₂O | 85 | 92 |
| 3 | 2-Amino-5-bromo-4-methylpyridine[4] | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 90 | 88 |
| 4 | 2,4-Dichloropyrimidine[5] | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 (MW) | 81 |
| 5 | 2-Bromo-5-methylpyridin-4-amine[6] | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | 75-85 |
*Note: Yields are based on similar reactions and may require optimization for this compound.[1]
Detailed Experimental Protocols
This section provides a general, robust protocol for the Suzuki coupling of this compound with an arylboronic acid. Microwave-assisted protocols can also be effective for accelerating this reaction.[5][7][8]
Protocol 1: Conventional Thermal Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)[1]
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.[1]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product analysis.
Caption: A step-by-step workflow for Suzuki coupling experiments.
Troubleshooting Guide
Low yields or side reactions can occur. Below are common issues and potential solutions.
-
Low or No Conversion:
-
Catalyst/Ligand: The catalyst-ligand combination is crucial. For challenging heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than PPh₃.[3]
-
Base Selection: An inappropriate base can lead to poor reactivity. K₃PO₄ is often effective in difficult couplings.[3]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the solvent and reaction mixture are thoroughly degassed.[3]
-
-
Protodebromination (Loss of Bromine):
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 4-aryl-2-aminothiazoles. The protocols described here offer a solid foundation for researchers. Successful coupling depends on the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, tailored to the specific arylboronic acid used. The provided data and troubleshooting guide should facilitate the efficient development of diverse compound libraries for drug discovery and other scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors Based on the 2-Amino-4-bromothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors centered on the versatile 2-amino-4-bromothiazole scaffold. This privileged structure is a cornerstone in medicinal chemistry, offering a platform for the development of potent and selective modulators of kinase activity, which are critical targets in oncology and other therapeutic areas. The bromine atom at the 4-position serves as a key functional handle for introducing chemical diversity through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2-aminothiazole core is a well-established pharmacophore found in numerous kinase inhibitors. The introduction of a bromine atom at the 4-position of the thiazole ring provides a strategic point for chemical modification, allowing for the synthesis of diverse libraries of compounds to probe the active sites of various kinases. This document outlines the synthetic routes, biological evaluation protocols, and key signaling pathways associated with kinase inhibitors derived from the this compound scaffold.
Data Presentation: Biological Activity of 2-Aminothiazole Derivatives
The following table summarizes the inhibitory activities of various kinase inhibitors incorporating the 2-aminothiazole motif. This data is compiled from multiple studies to facilitate comparison.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Dasatinib | Pan-Src family, Bcr-Abl | <1 | Various | [1] |
| Compound 14 | CDK2/cyclin E | 1-10 | A2780 | [2] |
| Compound A | CDK4, CDK6 | <50 (Cdk4), <50 (Cdk6) | T98G | [3] |
| Analog 2 | Pan-Src | Subnanomolar | - | [1] |
| Analog 12m | Pan-Src | Nanomolar | - | [1] |
| Compound 25 | CDK9 | 640 - 2010 | Various | [4] |
| Compound 26 | CDK inhibitors | - | 60 cancer cell lines | [4] |
| Compound 31 | Aurora A, Aurora B | - | Cancerous tissues | [4] |
| Compound 34 | CK2, GSK3β | 1900 (CK2), 670 (GSK3β) | - | [4] |
Mandatory Visualizations
Signaling Pathway: Cyclin-Dependent Kinase (CDK) Inhibition
Caption: Inhibition of the CDK4/6-Rb pathway by 2-aminothiazole derivatives.
Experimental Workflow: Synthesis and Evaluation
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-arylthiazole Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the diversification of the this compound scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, the corresponding aryl or heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture.
-
Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[5][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[5][6]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase.[5][7]
Materials:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Dasatinib for Src kinase)[5]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the kinase assay buffer.[5][7]
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[5]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5][7]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the antiproliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)
-
Synthesized test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control cells.[7]
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of 2-Amino-4-bromothiazole Derivatives for Anticancer Screening
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and clinically approved drugs.[1][2] The 2-aminothiazole moiety, in particular, is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of a bromine atom at the 4-position of the thiazole ring can significantly modulate the compound's electronic and lipophilic properties, often enhancing its interaction with biological targets and leading to improved therapeutic efficacy.[3]
This document provides detailed protocols for the synthesis of 2-amino-4-bromothiazole derivatives and their subsequent evaluation as potential anticancer agents. It is intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.
Synthesis of this compound Derivatives
The synthesis of the target compounds is typically achieved through the Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring. This involves the condensation of an α-haloketone with a thiourea derivative.[5][6] Subsequent modifications can be made to the 2-amino group to generate a library of derivatives.
General Synthetic Workflow
The overall process for synthesizing and characterizing the target compounds is outlined below.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: Antimicrobial Activity Assays for 2-Amino-4-bromothiazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including potent antimicrobial effects.[1][2][3][4] Analogs of 2-Amino-4-bromothiazole are of particular interest in the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.[5] This document provides detailed protocols for assessing the antimicrobial activity of these compounds and presents exemplary data for related thiazole derivatives.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for various thiazole analogs against a panel of bacterial and fungal strains. This data illustrates the potential of the thiazole scaffold in antimicrobial drug discovery.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Analogs
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Hydrazine (4b) | Candida albicans | 250 | [6] |
| Thiazole Hydrazine (4g) | Candida albicans | 250 | [6] |
| Thiazole Hydrazine (4j) | Candida albicans | 250 | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine deriv. (43a) | Staphylococcus aureus | 16.1 µM | [5] |
| 4-(4-bromophenyl)-thiazol-2-amine deriv. (43a) | Escherichia coli | 16.1 µM | [5] |
| Heteroaryl(aryl) Thiazole (Compound 3) | Various Bacteria | 230-700 | [7] |
| Heteroaryl(aryl) Thiazole (Compound 4) | Escherichia coli | 170 | [7] |
| 2-phenylacetamido-thiazole deriv. (Compound 16) | Various Bacteria | 1.56-6.25 | [8] |
| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16 | [1][2] |
| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16 | [1][2] |
| Thiazole Derivative (Compound 7) | Salmonella typhimurium | 0.49 | [9] |
| Thiazole Derivative (Compound 13) | Salmonella typhimurium | 0.49 | [9] |
Table 2: Zone of Inhibition for Thiazole Analogs
| Compound/Derivative | Target Organism | Concentration (µg/ml) | Zone of Inhibition (mm) | Reference |
| Thiazole Derivative (3a) | Staphylococcus aureus | Not Specified | 28 | [10] |
| Thiazole Derivative (3b) | Staphylococcus aureus | Not Specified | 23 | [10] |
| Thiazole Derivative (8a) | Staphylococcus aureus | Not Specified | 25 | [10] |
| Thiazole Derivative (8b) | Staphylococcus aureus | Not Specified | 24 | [10] |
| Thiazole Derivative (3a) | Candida albicans | Not Specified | 26 | [10] |
| Thiazole Derivative (8a) | Candida albicans | Not Specified | 21 | [10] |
Experimental Protocols & Visualizations
This section provides detailed methodologies for key antimicrobial susceptibility tests.
General Workflow for Antimicrobial Screening
The overall process for screening new compounds like this compound analogs for antimicrobial activity typically follows a standardized workflow from initial screening to quantitative assessment.
Caption: General workflow for antimicrobial compound screening.
Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used qualitative or semi-quantitative test to assess the susceptibility of bacteria to antimicrobial agents.[11][12][13] It relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium, resulting in a zone of growth inhibition.[12][14]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Protocol:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure a uniform lawn of growth.[11]
-
Disk Application: Using sterile forceps, apply paper disks (6 mm diameter) impregnated with a known concentration of the this compound analog onto the surface of the agar. Ensure the disks are placed firmly to make complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.[14]
-
Result Measurement: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
-
Interpretation: The size of the inhibition zone is used to classify the organism as susceptible, intermediate, or resistant to the tested compound, based on established interpretive charts.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This is a gold standard for susceptibility testing.
Caption: Workflow for the broth microdilution (MIC) assay.
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50-100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate, including a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed after an MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Protocol:
-
Selection of Wells: Following the determination of the MIC, select the wells showing no visible growth.
-
Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and spot-plate or spread-plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. asm.org [asm.org]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for High-Throughput Screening with 2-Amino-4-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Amino-4-bromothiazole and its derivatives in high-throughput screening (HTS) campaigns. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs such as Dasatinib.[1][2] This document outlines the potential applications, experimental workflows, and detailed protocols for screening this compound-based libraries against various biological targets, with a focus on protein kinases.
Application Note 1: Identification of Novel Protein Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major target class for drug discovery.[3][4] The 2-aminothiazole scaffold has been successfully employed as a template for the development of potent kinase inhibitors.[1][2][5] High-throughput screening of a library of compounds derived from this compound offers an effective strategy for the discovery of novel kinase-targeted therapeutics. This application note describes a typical workflow for a biochemical HTS campaign to identify such inhibitors.
High-Throughput Screening Workflow
A typical HTS campaign for identifying this compound-based kinase inhibitors follows a multi-step process, from initial screening to hit confirmation and validation.[6] The primary screen is designed to rapidly test a large number of compounds at a single concentration to identify initial "hits." These hits are then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Data Presentation: Representative Kinase Inhibitor Screening Results
The following table summarizes the results of a high-throughput screen of a focused library of 2-aminothiazole derivatives against the Lck protein kinase, a member of the Src family of tyrosine kinases.[1][7] This data illustrates the potential for identifying potent inhibitors from a 2-aminothiazole-based library.
| Compound ID | R Group | Lck IC50 (µM)[1][7] |
| 1 | H | 6.6 |
| 2a | 2-methylphenyl | >10 |
| 2b | 2,6-dimethylphenyl | 1.3 |
| 2c | 2-chlorophenyl | 0.2 |
| 2d | 2-chloro-6-methylphenyl | 0.011 |
| 2e | 2,6-dichlorophenyl | 0.008 |
| 2f | 2-bromophenyl | 0.04 |
| 2g | 2-trifluoromethylphenyl | 0.025 |
Note: IC50 is the half-maximal inhibitory concentration.
Application Note 2: Screening for Antimicrobial Agents
Introduction
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The 2-aminothiazole scaffold has demonstrated a broad spectrum of antimicrobial activities.[8][9][10] A high-throughput screening campaign using a this compound library can be employed to identify compounds with potent antibacterial or antifungal activity.
Screening Strategy
The primary screen for antimicrobial activity typically involves a whole-organism-based assay to determine the Minimum Inhibitory Concentration (MIC) of the test compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] Hits from the primary screen would then be further evaluated for their spectrum of activity against a panel of clinically relevant pathogens and for their potential mechanism of action.
Data Presentation: Hypothetical Antimicrobial Efficacy Data
This table illustrates a potential comparison of the antimicrobial activity of a this compound derivative with standard antibiotics against common bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound Derivative | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.015 |
| Vancomycin | 1 | >128 |
Note: These are hypothetical values and require experimental validation.
Experimental Protocols
1. Biochemical Protein Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of compounds from a this compound library against a specific protein kinase.
Materials:
-
This compound compound library (e.g., 10 mM stock in DMSO)
-
Recombinant protein kinase of interest
-
Peptide or protein substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl2, DTT, and a buffering agent)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Enzyme and Substrate Addition: Add the kinase and its substrate, diluted in kinase assay buffer, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step addition of reagents followed by luminescence measurement.[5][7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the controls. For hit confirmation, generate dose-response curves and calculate IC50 values.
2. Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the MIC of test compounds against bacterial strains.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound compound library
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Inoculate each well of the compound plate with the bacterial suspension. Include a growth control (bacteria in broth with no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[11]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2-Amino-4-bromothiazole: A Versatile Scaffold for Innovations in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromothiazole has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a reactive bromine atom and a nucleophilic amino group, provide strategic points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of potent kinase inhibitors and other targeted therapies.
The 2-aminothiazole core is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its ability to form key hydrogen bond interactions with protein targets.[1][2] The presence of a bromine atom at the 4-position offers a convenient handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the facile synthesis of libraries of compounds with tailored pharmacological profiles.
Application in Drug Discovery: A Focus on Kinase Inhibition
Derivatives of 2-aminothiazole are particularly prominent as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The 2-aminothiazole scaffold serves as an excellent template for the design of ATP-competitive kinase inhibitors.
One of the most notable examples of a drug containing the 2-aminothiazole moiety is Dasatinib, a potent inhibitor of the BCR-ABL kinase used in the treatment of chronic myeloid leukemia (CML).[6][7] The development of Dasatinib and its analogs has highlighted the importance of the 2-aminothiazole core in achieving high potency and desirable pharmacokinetic properties.
Derivatives of this compound have been investigated as inhibitors of various other kinases, including Sphingosine Kinases (SphK1 and SphK2), which are involved in cancer and inflammatory diseases, and Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[1][8]
Key Experiments and Protocols
The following section details experimental protocols for the chemical modification of this compound, which are fundamental to the synthesis of diverse compound libraries for drug discovery.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 4-position of the thiazole ring.[3][4][9]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if necessary, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-arylthiazole.[3]
Protocol 2: N-Acylation of this compound
N-acylation of the 2-amino group is a common strategy to introduce further diversity and to modulate the biological activity of the resulting compounds.[10][11]
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., THF, DCM, DMF)
Procedure using an Acyl Chloride:
-
Dissolve this compound (1.0 mmol) in an anhydrous solvent (e.g., THF, 10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., Triethylamine, 1.2 mmol) to the stirred solution.
-
Slowly add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.[10]
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving 2-aminothiazole derivatives and the biological activity of the resulting compounds.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [4] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 100 | 8 | 92 | [3] |
| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | DMF | 110 | 16 | 78 | [4] |
(Note: Yields are representative and may vary based on specific substrate and reaction conditions.)
Table 2: Biological Activity of 2-Aminothiazole Derivatives
| Compound Class | Target | Assay | IC₅₀/Kᵢ | Reference |
|---|---|---|---|---|
| Dasatinib Analog | BCR-ABL | Kinase Assay | <1 nM | [6] |
| Sphingosine Kinase Inhibitor | SphK1 | Kinase Assay | 7.3 µM | [1] |
| Sphingosine Kinase Inhibitor | SphK2 | Kinase Assay | 6.5 µM | [1] |
| CDK Inhibitor | CDK2 | Kinase Assay | 1-10 nM | [8] |
| Antiproliferative Agent | A549 (Lung Cancer) | Cell Viability | 8.64 µM | [6] |
| Antiproliferative Agent | HeLa (Cervical Cancer) | Cell Viability | 6.05 µM | [6] |
| Antiproliferative Agent | HT29 (Colon Cancer) | Cell Viability | 0.63 µM |[6] |
Visualizing Pathways and Processes
To further illustrate the utility of this compound, the following diagrams visualize a key signaling pathway targeted by its derivatives, a typical experimental workflow, and a logical representation of structure-activity relationships.
Caption: Synthetic and evaluation workflow for novel kinase inhibitors.
Caption: Simplified BCR-ABL signaling pathway and its inhibition.
Caption: Structure-Activity Relationship (SAR) logic for derivatives.
References
- 1. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-4-bromothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] The ability to selectively functionalize this heterocyclic system is of paramount importance in drug discovery and lead optimization. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[2]
This document provides detailed application notes and representative protocols for several key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination—using 2-amino-4-bromothiazole as a key building block. The protocols outlined are based on established methodologies for structurally similar halo-heterocycles and serve as a robust starting point for reaction optimization.[3][4][5]
General Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The Pd(0) catalyst is regenerated at the end of the cycle, allowing for the use of substoichiometric amounts.
General Experimental Workflow
A typical experimental procedure for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating, workup, and purification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile C-C bond-forming reaction between an organoboron species (typically a boronic acid or ester) and an organic halide.[6][8] It is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of diverse functional groups.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Arylboronic Acid | 1.1 - 1.5 equivalents | [3] |
| Palladium Catalyst | 1 - 5 mol% (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | [3] |
| Ligand (optional) | 2 - 10 mol% (e.g., biarylphosphine) | [3] |
| Base | 2 - 3 equivalents (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | [3] |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene | [3] |
| Temperature | 80 - 120 °C | [3] |
| Time | 2 - 24 hours |[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). If using a solid palladium source and ligand, add them at this stage.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 4-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl-2-aminothiazole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This reaction is a cornerstone for introducing alkynyl moieties into heterocyclic systems.[11]
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Terminal Alkyne | 1.1 - 1.2 equivalents | [4][9] |
| Palladium Catalyst | 3 - 5 mol% (e.g., Pd(PPh₃)₂Cl₂) | [4][9] |
| Copper(I) Catalyst | 2.5 - 5 mol% (e.g., CuI) | [4][9] |
| Base | 3 - 7 equivalents (e.g., Et₃N, Diisopropylamine) | [4][9] |
| Solvent | THF, DMF | [4][9] |
| Temperature | Room Temperature to 80 °C | [9][12] |
| Time | 3 - 12 hours |[4][9] |
Experimental Protocol: General Procedure for Sonogashira Coupling [9][11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%), and the copper(I) catalyst (e.g., CuI, 0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) followed by the amine base (e.g., diisopropylamine, 7.0 mmol, 7.0 equiv.). Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 3-12 hours. The reaction may require gentle heating for less reactive substrates. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional ether. Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
The Mizoroki-Heck reaction forms a C-C bond by coupling an organic halide with an alkene.[13] This method is highly effective for introducing vinyl and substituted vinyl groups onto aromatic and heterocyclic rings.[5][14]
Table 3: Representative Conditions for Heck Coupling
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Alkene | 1.2 - 1.5 equivalents (e.g., Styrene, n-Butyl acrylate) | [5][15] |
| Palladium Catalyst | 2 - 5 mol% (e.g., Pd(OAc)₂) | [15] |
| Ligand | 4 - 10 mol% (e.g., P(o-tol)₃) | [15] |
| Base | 1.5 - 2.0 equivalents (e.g., Et₃N, NaOAc) | [15] |
| Solvent | DMF, NMP, Toluene | [15] |
| Temperature | 100 - 120 °C | [5][15] |
| Time | 12 - 24 hours |[5] |
Experimental Protocol: General Procedure for Heck Coupling [5]
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the alkene (1.2 mmol, 1.2 equiv.), the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.), and the anhydrous solvent (e.g., DMF, 5 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille reaction couples an organic halide with an organostannane (organotin) reagent, offering a reliable method for forming C-C bonds.[7] It is particularly useful for creating bonds between two sp²-hybridized carbon atoms.[5]
Table 4: Representative Conditions for Stille Coupling
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Organostannane | 1.1 - 1.2 equivalents (e.g., Aryl-SnBu₃) | [5][7] |
| Palladium Catalyst | 2 - 5 mol% (e.g., Pd(PPh₃)₄) | [5] |
| Additive (optional) | LiCl, CuI | [7] |
| Solvent | Toluene, DMF, Dioxane | [5] |
| Temperature | 80 - 110 °C | [5] |
| Time | 12 - 24 hours |[5] |
Experimental Protocol: General Procedure for Stille Coupling [5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) followed by the organostannane reagent (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC.
-
Work-up: Upon cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. An aqueous KF solution wash can be used to remove tin byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[16][17] This reaction provides direct access to N-substituted 2-aminothiazole derivatives, which are valuable intermediates.[4]
Table 5: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Amine | 1.2 - 1.5 equivalents (Primary or Secondary) | [4][18] |
| Palladium Precatalyst | 2 - 4 mol% (e.g., Pd₂(dba)₃) | [4] |
| Ligand | 4 - 8 mol% (e.g., BINAP, Xantphos) | [4][19] |
| Base | 1.4 - 2.0 equivalents (e.g., NaOt-Bu, K₃PO₄) | [1][4] |
| Solvent | Toluene, Dioxane | [4][18] |
| Temperature | 80 - 110 °C | [4][18] |
| Time | 12 - 24 hours |[4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]
-
Reaction Setup (in a glovebox): To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the tube, remove from the glovebox, and heat the reaction mixture with stirring to 100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired 4-amino-substituted-2-aminothiazole.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various novel heterocyclic compounds utilizing 2-amino-4-bromothiazole as a versatile starting material. The methodologies described herein are foundational for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery.
Synthesis of 2-Amino-4-arylthiazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 2-amino-4-arylthiazoles. This protocol is adapted from established procedures for similar brominated heterocyclic compounds.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its functionalization at the C4-position is of significant interest for developing novel therapeutic agents.[1]
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand, if necessary.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at a temperature ranging from 80-120 °C for 2-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-arylthiazole.[1]
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Experimental Workflow
Caption: Suzuki-Miyaura coupling workflow.
Synthesis of 2-Amino-4-alkynylthiazoles via Sonogashira Coupling
The Sonogashira coupling provides a direct route to introduce alkynyl moieties at the 4-position of the 2-aminothiazole ring. This reaction is typically catalyzed by a combination of palladium and copper complexes.[2]
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.[2]
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 3-24 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 25 | 12 | 95 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | THF | 70 | 8 | 82 |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Reaction Scheme
Caption: Sonogashira coupling reaction.
Synthesis of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazoles represent a class of fused heterocyclic compounds with a wide range of biological activities.[3] They can be synthesized from this compound through a condensation reaction with an α-haloketone followed by intramolecular cyclization.
Experimental Protocol
Materials:
-
This compound
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 equivalent)
-
Base (e.g., NaHCO₃, K₂CO₃)
-
Solvent (e.g., Ethanol, DMF)
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen solvent (e.g., ethanol, 10 mL) in a round-bottom flask.
-
Add the α-haloketone (1.0 mmol).
-
Heat the mixture to reflux for 4-12 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, add a base (e.g., NaHCO₃ solution) to neutralize the hydrobromide salt and induce precipitation of the product.
-
Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[2,1-b]thiazole derivative.
Quantitative Data
| Entry | α-Haloketone | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| 1 | 2-Bromoacetophenone | Ethanol | 6 | 85 | 188-190 |
| 2 | 2-Bromo-4'-chloroacetophenone | DMF | 4 | 90 | 210-212 |
| 3 | 3-Bromopentan-2,4-dione | Ethanol | 8 | 75 | 165-167 |
Note: Yields and melting points are representative and may vary.
Signaling Pathway Diagram
References
Application Notes: 2-Amino-4-bromothiazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases such as cancer and inflammation.
2-Amino-4-bromothiazole, as a fragment, offers several advantages for FBDD campaigns. Its small size and low complexity adhere to the "Rule of Three," increasing the likelihood of efficient binding to target proteins. The bromine atom provides a convenient vector for synthetic elaboration, allowing for the rapid generation of analog libraries through various cross-coupling reactions to explore the surrounding chemical space and improve binding affinity and selectivity. Furthermore, the 2-aminothiazole core can engage in key hydrogen bonding interactions within protein active sites.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, detailing experimental protocols for its synthesis, a biophysical screening cascade for hit identification and validation, and strategies for fragment elaboration. For illustrative purposes, we will focus on its application in the discovery of inhibitors for Src family kinases, a class of non-receptor tyrosine kinases involved in oncogenic signaling.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₃BrN₂S |
| Molecular Weight | 179.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
| logP (calculated) | 1.25 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Table 2: Illustrative Quantitative Data for 2-Aminothiazole Fragments Targeting Protein Kinases
Note: The following data is representative of 2-aminothiazole-based fragments and is provided for illustrative purposes to demonstrate the typical affinity ranges observed in FBDD. Data for the specific fragment this compound may vary depending on the target and assay conditions.
| Fragment/Derivative | Target Kinase | Assay Method | Kd (µM) | IC₅₀ (µM) | Ligand Efficiency (LE) | Reference |
| 2-Aminothiazole | Src | Thermal Shift Assay | >1000 | - | - | [1] |
| Substituted 2-aminothiazole | Lck (Src family) | Biochemical Assay | - | 50-200 | 0.35 | [1] |
| Aminothiazole Fragment Library | Aurora A Kinase | Biochemical Assay | - | 100-500 | 0.3-0.4 | [2] |
| 2-Acetamidothiazole derivative | CDK2 | Biochemical Assay | - | 1-10 (nM) | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound based on the Hantzsch thiazole synthesis followed by bromination.
Materials:
-
2-Bromo-1,1-diethoxyethane
-
Thiourea
-
Ethanol
-
Hydrobromic acid (48%)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of 2-Aminothiazole
-
To a solution of 2-bromo-1,1-diethoxyethane (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add 48% hydrobromic acid and heat at 100°C for 1 hour.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-aminothiazole.
Step 2: Bromination of 2-Aminothiazole
-
Dissolve 2-aminothiazole (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Fragment-Based Screening Cascade for Kinase Targets
This protocol outlines a three-stage biophysical screening cascade to identify and validate the binding of this compound to a target kinase (e.g., Src).[4]
Stage 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
-
Objective: To rapidly identify fragments that bind to and stabilize the target kinase.
-
Materials:
-
Purified target kinase (e.g., Src)
-
This compound (and other fragments) dissolved in DMSO
-
SYPRO Orange dye
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
-
-
Procedure:
-
Prepare a reaction mixture containing the target kinase (final concentration 2-5 µM) and SYPRO Orange dye (5x final concentration) in DSF buffer.
-
Dispense the mixture into a 96-well PCR plate.
-
Add this compound to a final concentration of 200 µM (final DMSO concentration ≤ 1%). Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Perform a melt curve analysis on a real-time PCR instrument, increasing the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Analyze the data to determine the melting temperature (Tm) of the protein in the presence and absence of the fragment. A significant positive shift in Tm (ΔTm > 2°C) indicates fragment binding and stabilization.
-
Stage 2: Hit Validation using NMR Spectroscopy
-
Objective: To confirm the direct binding of primary hits to the target kinase and rule out artifacts.
-
Methods: Saturation Transfer Difference (STD) NMR or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY).
-
Materials:
-
Purified target kinase
-
Validated fragment hits from DSF
-
NMR buffer (e.g., deuterated phosphate buffer, pH 7.4)
-
NMR spectrometer
-
-
Procedure (STD NMR):
-
Prepare two samples: one with the target kinase (10-20 µM) and the fragment (100-500 µM) in NMR buffer, and a control sample with only the fragment.
-
Acquire a reference 1D ¹H NMR spectrum of the fragment.
-
Acquire an STD NMR spectrum by selectively saturating the protein resonances.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.
-
Signals in the difference spectrum confirm that the fragment is binding to the protein.
-
Stage 3: Hit Characterization using Isothermal Titration Calorimetry (ITC) and X-ray Crystallography
-
Objective: To quantify the binding affinity and determine the binding mode of the validated hits.
-
Procedure (ITC):
-
Prepare the target kinase (10-50 µM) in the ITC cell and the fragment (100-1000 µM) in the injection syringe, both in the same buffer.
-
Perform a series of injections of the fragment into the protein solution while measuring the heat change.
-
Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Procedure (X-ray Crystallography):
-
Crystallize the target kinase in the presence of the fragment (either by co-crystallization or soaking).
-
Collect X-ray diffraction data and solve the crystal structure.
-
The resulting electron density map will reveal the precise binding location and orientation of the fragment within the protein's active site, providing crucial information for structure-based drug design.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Src Kinase Signaling Pathway.
Experimental Workflow
Caption: FBDD Workflow for this compound.
Logical Relationship: Fragment Elaboration Strategies
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the 2-Amino Group of 2-Amino-4-bromothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] 2-Amino-4-bromothiazole is a valuable building block, with the 2-amino group providing a key handle for structural modification. Derivatization of this exocyclic amino group is a critical strategy for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4] The bromine atom at the 4-position also offers a site for further functionalization, such as through cross-coupling reactions.[1]
This document provides detailed application notes and experimental protocols for several common and effective methods for derivatizing the 2-amino group of this compound, including acylation, sulfonylation, urea/thiourea formation, and reductive amination.
Acylation: Synthesis of N-(4-bromothiazol-2-yl)amides
Acylation of the 2-amino group to form an amide is a fundamental transformation. However, direct acylation of this compound can be challenging, often resulting in low yields and the formation of multiple products, including bis-acylated species.[5][6] A more robust and higher-yielding approach involves the use of a Boc-protected intermediate. This strategy involves the acylation of the Boc-protected amine followed by a mild deprotection step to yield the desired mono-acylated product cleanly.[5][6]
General Workflow for Derivatization of this compound
Caption: General derivatization pathways for this compound.
Data Presentation: Acylation Reactions
| Product | Acylating Agent | Base/Conditions | Solvent | Yield (%) | Reference |
| 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate | O-Acetylsalicyloyl chloride | Et₃N, DMAP | Dry THF | Complex mixture | [7] |
| 2-((4-Bromothiazol-2-yl)(tert-butoxycarbonyl)carbamoyl)phenyl acetate | O-Acetylsalicyloyl chloride | Et₃N (on Boc-protected amine) | THF | 70 | [7] |
Experimental Protocol: Acylation via Boc-Intermediate
This protocol describes the acylation of the Boc-protected this compound, followed by deprotection to yield the final N-acylated product.[7]
Workflow for Acylation via Boc-Protection
Caption: Experimental workflow for the acylation of this compound.
Step 1: Acylation of tert-butyl (4-bromothiazol-2-yl)carbamate
-
Materials:
-
tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq)
-
O-acetylsalicyloyl chloride (1.9 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Procedure:
-
Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (0.95 mmol) in anhydrous THF (5 mL).
-
Add triethylamine (2.1 mmol) to the solution.
-
Add O-acetylsalicyloyl chloride (1.80 mmol) portionwise to the stirred solution at room temperature (20°C).
-
Stir the reaction mixture for 16 hours.
-
Dilute the mixture with EtOAc (30 mL) and perform a standard aqueous work-up to isolate the neutral organic product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 7.5% EtOAc in hexane to afford 2-((4-bromothiazol-2-yl)(tert-butoxycarbonyl)carbamoyl)phenyl acetate.[7]
-
Step 2: Deprotection of the Boc Group
-
Materials:
-
Boc-protected acylated product from Step 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the Boc-protected product (e.g., 2 mmol) in CH₂Cl₂ (8 mL).
-
Add TFA (5 mL) and stir the solution at 20°C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solution to dryness and azeotrope with CH₂Cl₂ (2 x 5 mL) to remove residual TFA.
-
Partition the residue between saturated aqueous NaHCO₃ (20 mL) and CH₂Cl₂ (5 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final N-(4-bromothiazol-2-yl)amide product.[7]
-
Sulfonylation: Synthesis of N-(4-bromothiazol-2-yl)sulfonamides
Sulfonylation of the 2-amino group with various sulfonyl chlorides provides sulfonamide derivatives, which are important pharmacophores in many drug molecules. This reaction is typically carried out in an aqueous medium with a base like sodium acetate.
Data Presentation: Sulfonylation Reactions
Note: The following data is for the sulfonylation of 2-aminothiazole and is expected to be applicable to this compound.
| Product | Sulfonyl Chloride | Base | Solvent | Conditions | Yield (%) | Reference |
| N-(thiazol-2-yl)benzenesulfonamide | Benzenesulfonyl chloride | Sodium acetate | Water | 80-85°C, 6h | 80 | [4][8] |
| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 4-Methylbenzenesulfonyl chloride | Sodium acetate | Water | 80-85°C, 4h | 69 | [4] |
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 4-Bromobenzenesulfonyl chloride | Sodium carbonate | DCM | Room Temp. | 35 | [9] |
| 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 4-Methoxybenzenesulfonyl chloride | Sodium acetate | Water | 80-85°C, 4h | 75 | [8] |
Experimental Protocol: General N-Sulfonylation
This protocol provides a general method for the N-sulfonylation of 2-aminothiazoles.[8]
Workflow for N-Sulfonylation
Caption: Experimental workflow for N-Sulfonylation.
-
Materials:
-
This compound (1.0 eq)
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 eq)
-
Sodium acetate (1.5 eq)
-
Distilled water
-
Absolute ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium acetate (1.5 eq) in distilled water.
-
Add this compound (1.0 eq) and the corresponding sulfonyl chloride (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-85°C with continuous stirring. The mixture may initially be sticky and yellow.
-
Continue heating and stirring for 4-6 hours. The product will gradually precipitate as a fine solid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., n-hexane:ethyl acetate 2:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from absolute ethanol to obtain the pure N-(4-bromothiazol-2-yl)sulfonamide.[8]
-
Urea and Thiourea Formation
The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These reactions typically proceed by nucleophilic addition of the amino group to the heterocumulene.[2][10]
Data Presentation: Urea/Thiourea Formation
Note: Data is based on reactions with general 2-aminothiazoles.
| Product Type | Reagent | Solvent | Conditions | Yield | Reference |
| Thiourea | Phenyl isothiocyanate | DMF | Not specified | Good | [11] |
| Urea | Phenyl isocyanate | Not specified | Not specified | Good | [2] |
| Thiourea | Aryl isothiocyanates | Refluxing ethanol | Reflux | Good | [12] |
Experimental Protocol: Synthesis of N-(4-bromothiazol-2-yl)-N'-arylthiourea
This protocol describes a general method for the synthesis of thiourea derivatives from 2-aminothiazoles.[12]
Workflow for Thiourea Formation
Caption: Experimental workflow for Thiourea formation.
-
Materials:
-
This compound (1.0 eq)
-
Appropriate aryl isothiocyanate (1.0 eq)
-
Ethanol
-
-
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of the desired aryl isothiocyanate.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol and dry to yield the target thiourea derivative.
-
Reductive Amination: Synthesis of N-Substituted-4-bromothiazol-2-amines
Reductive amination is a versatile method to form secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[13][14] The reaction proceeds via an intermediate imine, which is reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents as they are selective for the imine in the presence of the carbonyl starting material.[14][15]
Experimental Protocol: General Reductive Amination
This protocol provides a general one-pot procedure for the N-alkylation of this compound.[14][16]
Workflow for Reductive Amination
Caption: Experimental workflow for Reductive Amination.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Solvent (e.g., Methanol, 1,2-Dichloroethane)
-
Acetic acid (to adjust pH)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the carbonyl compound in the chosen solvent.
-
If necessary, add a small amount of acetic acid to maintain a weakly acidic pH (around 4-5), which facilitates imine formation.
-
Add the reducing agent (e.g., NaBH₃CN) portionwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting amine.
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
Adjust the pH to basic with an aqueous base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-bromothiazol-2-amine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. excli.de [excli.de]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes: Solid-Phase Synthesis of 2-Aminothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including notable anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Solid-phase synthesis (SPS) presents a highly efficient and robust platform for the construction of diverse 2-aminothiazole libraries, which are instrumental for structure-activity relationship (SAR) studies in drug discovery.[1][4] The principal advantages of SPS include the simplification of purification procedures, the ability to use excess reagents to drive reactions to completion, and its amenability to automation for high-throughput synthesis.[1] The most prevalent method for constructing the 2-aminothiazole ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[1] In solid-phase applications, either the α-halocarbonyl or the thiourea component can be immobilized on a polymer support.[1][5]
Biological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Certain derivatives of 2-aminophenyl-benzothiazole have demonstrated potent and selective inhibitory activity against various human cancer cell lines.[6] A proposed mechanism of action involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The binding of the benzothiazole compound to AhR triggers the expression of cytochrome P450 1A1 (CYP1A1). This enzyme subsequently metabolizes the benzothiazole into a reactive species that can form DNA adducts, ultimately inducing apoptosis in cancer cells.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biological Evaluation of 2-Amino-4-bromothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5][6] The introduction of a bromine atom at the 4-position of the thiazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its interaction with biological targets.[1] These derivatives have shown promise as potent therapeutic agents.[7][8]
This document provides a comprehensive overview of the biological evaluation of 2-amino-4-bromothiazole derivatives, including detailed experimental protocols for key assays and a summary of reported quantitative data.
Data Presentation: Biological Activities of this compound and Related Thiazole Derivatives
The following tables summarize the quantitative data on the biological activities of various this compound and other relevant thiazole derivatives.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4b (with bromide substitution) | MCF-7 (Breast) | 31.5 ± 1.91 | [9] |
| HepG2 (Liver) | 51.7 ± 3.13 | [9] | |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| HepG2 (Liver) | 7.26 ± 0.44 | [9] | |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | [10] |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | [10] |
| Compound 20 (lipophilic substituents) | H1299 (Lung) | 4.89 | [7] |
| SHG-44 (Glioma) | 4.03 | [7] | |
| Compound 46b | A549 (Lung) | 0.16 ± 0.06 | [7] |
| HepG2 (Liver) | 0.13 ± 0.05 | [7] | |
| Compound 5f | KF-28 (Ovarian) | 0.0061 | [11] |
| A2780 (Ovarian) | 2.34 | [11] | |
| Compound 5c | Hela (Cervical) | 0.0006 | [11] |
Table 2: Enzyme Inhibition by 2-Aminothiazole Derivatives
| Compound | Enzyme | Ki (µM) | Reference |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | [2] |
| AChE | 0.129 ± 0.030 | [2] | |
| BChE | 0.083 ± 0.041 | [2] | |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | [2] |
hCA: human Carbonic Anhydrase, AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | S. aureus | 4 - 16 | [3] |
| S. epidermidis | 4 - 16 | [3] | |
| Derivative 117 (R1 = 4-Cl) | C. perfringens | 0.039 | [3] |
| Derivative 117 (R1 = H) | A. tumefaciens | 0.078 | [3] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
This section provides detailed methodologies for key experiments used in the biological evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies frequently cited for assessing the cytotoxic activity of thiazole derivatives.[9][10][11]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound derivatives (and other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Staurosporine or Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
This compound derivatives
-
DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol is designed to assess the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well microplates
-
This compound derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the biological evaluation of novel compounds.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 6. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 11. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-4-bromothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Amino-4-bromothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you achieve successful outcomes in your experiments.
Troubleshooting Guide
Low yields or reaction failures with this compound in Suzuki coupling reactions can often be attributed to a few key factors. The electron-rich nature of the aminothiazole ring can present challenges for the catalytic cycle.[1][2] This guide provides a systematic approach to identifying and resolving common issues.
Caption: Troubleshooting decision tree for Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or has a very low yield. What are the most common causes?
A1: Low yields can stem from several factors. Here is a systematic checklist:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-rich heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[1]
-
Base Selection: The base is crucial for activating the boronic acid. An inappropriate or weak base can lead to poor reactivity. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective in challenging couplings.[1]
-
Reaction Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessive heat can cause decomposition of the starting material or product. It may be beneficial to try running the reaction at a lower temperature for a longer duration.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
Q2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (2-aminothiazole). How can I minimize this?
A2: This side reaction is known as protodebromination and is common with electron-rich heterocyclic systems. To mitigate this:
-
Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to a milder base like K₂CO₃.[1]
-
Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[1]
-
Ensure Anhydrous Conditions: Traces of water can be a proton source. Use freshly dried solvents and ensure all reagents are anhydrous.[1]
Q3: I'm seeing a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is most often caused by the presence of oxygen in the reaction mixture. To minimize this, ensure that all solvents and the reaction mixture are thoroughly degassed before adding the catalyst. Maintaining a strict inert atmosphere throughout the reaction is crucial.
Q4: What is the best solvent to use for the Suzuki coupling of this compound?
A4: The choice of solvent depends on the solubility of your specific substrates. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water (e.g., a 4:1 or 10:1 mixture of organic solvent to water).[2] A small-scale solubility test is always recommended before proceeding with your main reaction.
Q5: Should I use a pre-catalyst or generate the catalyst in situ?
A5: Both approaches can be effective. Pre-formed catalysts like Pd(PPh₃)₄ are convenient. However, generating the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a separate ligand allows for greater flexibility in screening different ligands to find the optimal combination for your specific substrate. For challenging substrates like this compound, an in-situ approach with a specialized ligand like SPhos or XPhos is often preferred.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids. These can be used as a guide for the expected yields and reaction conditions for this compound, but optimization for the specific substrate is crucial.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 70-80 |
Note: Yields are estimates based on similar reactions and will require optimization for this compound.[2]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a good starting point for optimization.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or boronic ester (1.1 - 1.5 equivalents)[2]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂, 1-5 mol%)[2]
-
Ligand (if not using a pre-catalyst, e.g., a biarylphosphine like SPhos or XPhos, 2-10 mol%)[2]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)[2]
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium source, and the ligand (if applicable).[2]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL per 1.0 mmol of substrate) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-amino-4-arylthiazole.[2]
References
Technical Support Center: Synthesis of 2-Amino-4-bromothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromothiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the Hantzsch thiazole synthesis by reacting an appropriate α,β-dihalo-ketone or an α-bromo-α'-hydroxy-ketone with thiourea, can lead to several side products. The most prevalent impurities include:
-
Over-brominated species: The thiazole ring is susceptible to further electrophilic substitution, leading to the formation of 2-amino-4,5-dibromothiazole and potentially 2-amino-2,4,5-tribromothiazole. The C5 position is particularly reactive.
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, the isomeric product, 2-amino-5-bromothiazole, can be formed. Under acidic conditions, the formation of 2-imino-1,3-thiazoline derivatives is also a possibility.
-
N-Substituted Side Products: The exocyclic amino group can react with the brominating agent or other electrophiles present in the reaction mixture, leading to undesired N-bromo or N-acylated species.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted thiourea and the corresponding α-halocarbonyl compound in the final product.
Q2: How can I minimize the formation of the 2-amino-4,5-dibromothiazole side product?
A2: Minimizing the formation of the di-brominated side product requires careful control of the reaction conditions. Key strategies include:
-
Stoichiometry: Use a strict 1:1 molar ratio of the brominating agent to the 2-aminothiazole precursor. An excess of the brominating agent will significantly increase the likelihood of over-bromination.
-
Temperature Control: Perform the bromination at low temperatures, typically between 0°C and -10°C. Lower temperatures decrease the reaction rate and improve selectivity for mono-bromination.[1]
-
Choice of Brominating Agent: While N-bromosuccinimide (NBS) is commonly used, it can be aggressive. Consider using milder brominating agents such as copper(II) bromide (CuBr₂) for improved regioselectivity.[1]
Q3: What analytical techniques are best for identifying the common side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification of side products:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and to get a preliminary idea of the number of components in the product mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides better separation and quantification of the desired product and impurities.
-
Mass Spectrometry (MS): Mass spectrometry is invaluable for identifying the molecular weight of the main product and any side products. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be evident in the mass spectrum of brominated compounds. For example, a di-brominated product will show a characteristic isotopic cluster.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts and coupling constants of the thiazole ring protons can help distinguish between different isomers. For instance, the proton at the C5 position of this compound will have a different chemical shift compared to the proton at the C4 position of 2-amino-5-bromothiazole.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Presence of a significant amount of di-brominated product in the final mixture. | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry to a 1:1 ratio of substrate to brominating agent. 2. Maintain a low reaction temperature (e.g., 0 °C or below).[1] 3. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Formation of an unexpected isomer (e.g., 2-amino-5-bromothiazole). | 1. Use of an inappropriate starting material. 2. Reaction conditions favoring rearrangement. | 1. Verify the structure of the starting α-haloketone. 2. For the synthesis of this compound, a "halogen dance" rearrangement from a protected 5-bromothiazole can be employed, which is a specific synthetic route.[2] |
| Low yield of the desired product with a complex mixture of byproducts. | 1. Reaction conditions are too harsh (high temperature, strong acid/base). 2. Instability of the free base of this compound. | 1. Use milder reaction conditions. 2. The free amine of this compound is known to be unstable.[2] It is often recommended to use it immediately in the next step or to protect the amino group (e.g., with a Boc group) before further manipulations. |
| Presence of unreacted thiourea in the final product. | Incomplete reaction. | 1. Increase the reaction time or temperature moderately. 2. Ensure efficient mixing. 3. Purify the crude product by recrystallization or column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hantzsch Synthesis
This protocol is a general representation and may require optimization based on specific laboratory conditions and desired purity.
Materials:
-
1,1-Dibromo-2-propanone (or other suitable α,α'-dihaloketone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
Slowly add 1,1-dibromo-2-propanone (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 2-Amino-4-bromothiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Amino-4-bromothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities include unreacted starting materials, over-brominated byproducts (e.g., di-brominated species), and positional isomers depending on the synthetic route.[1] The purity of the starting materials is critical, as any impurities in the precursors may be carried through the synthesis.[1]
Q2: My this compound derivative appears to be unstable on silica gel during column chromatography. What can I do?
A2: 2-Aminothiazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] This can manifest as streaking on the TLC plate or the appearance of new, more polar spots after chromatography.[3] To mitigate this, you can neutralize the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), to the eluent.[3] Alternatively, using a different stationary phase like alumina or Florisil can be considered.[2]
Q3: I am having difficulty achieving good separation of my product from a closely-eluting impurity by column chromatography. What should I try?
A3: First, optimize your solvent system using Thin Layer Chromatography (TLC).[2] Test various solvent mixtures to maximize the difference in Rf values between your product and the impurity. Aim for an Rf value of 0.3-0.4 for your target compound. If solvent optimization is insufficient, consider reducing the amount of crude material loaded onto the column; a common ratio is 1:20 to 1:100 of crude material to silica gel by weight.[2] Ensure the column is packed uniformly to avoid channeling.[2]
Q4: My purified product fails to crystallize during recrystallization. What are the possible causes and solutions?
A4: Failure to crystallize can be due to several factors. The chosen solvent may be too effective, or the solution may be too dilute.[2] The presence of impurities can also inhibit crystal formation. To resolve this, you can try to concentrate the solution, or if that fails, select a different solvent or a mixed-solvent system. Performing a thorough solvent screen with a small amount of material is recommended.[2] Adding a seed crystal of the pure compound, if available, can also induce crystallization.[1]
Q5: After purification, my product is an oil instead of a solid. What should I do?
A5: This could be due to residual high-boiling point solvent, the inherent low melting point of the compound, or the presence of greasy impurities.[2] Ensure complete solvent removal by drying under a high vacuum, possibly with gentle heating if the compound is thermally stable.[2] If the product has a low melting point, you can try trituration—stirring the oil with a non-polar solvent in which it is insoluble (like cold hexanes or pentane)—to induce solidification.[2]
Troubleshooting Guides
Low Purity After Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the eluent using TLC to achieve a target Rf of 0.3-0.4 for the desired compound.[2] |
| Column Overloading | Reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[2] |
| Improper Column Packing | Ensure the silica gel is packed as a uniform slurry to prevent channeling or cracks.[2] |
| Co-eluting Impurities | Try a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation.[2] |
| Compound Degradation on Silica | Neutralize the silica gel by adding 0.5-1% triethylamine to the eluent.[3] |
Issues with Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product Fails to Crystallize | The solvent is too effective, or the solution is too dilute.[2] | Concentrate the solution by slowly evaporating the solvent. If that fails, select a less effective solvent or use a solvent/anti-solvent system.[2] |
| Presence of impurities inhibiting crystallization.[2] | Re-purify the material by column chromatography to remove impurities before attempting recrystallization again. | |
| Oily Product Forms ("Oiling Out") | The solution is supersaturated, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| High level of impurities depressing the melting point. | Purify the crude material further before recrystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Quantitative Data Summary
The following tables provide representative data for the purification of aminobromothiazole derivatives. Note that the optimal conditions for a specific derivative may vary.
Table 1: Comparison of Purification Methods for a 2-Amino-5-bromothiazole Derivative
| Purification Method | Typical Yield (%) | Typical Purity (%) | Impurity Profile Removed |
| Column Chromatography | 70-90% | >98% | A broad range of polar and non-polar impurities. |
| Recrystallization | 50-80% | >99% | Small amounts of closely related impurities. |
| Combined Approach | 60-75% | >99% | A broad spectrum of impurities.[2] |
Table 2: Example Solvent Systems for Column Chromatography of 2-Aminothiazole Derivatives
| Solvent System (v/v) | Typical Rf Range | Notes |
| Hexanes / Ethyl Acetate (Gradient) | 0.2 - 0.5 | A standard system for compounds of moderate polarity. Start with a low percentage of ethyl acetate and gradually increase. |
| Dichloromethane / Methanol (Gradient) | 0.2 - 0.6 | Suitable for more polar derivatives. A small amount of methanol can significantly increase the eluting power. |
| Hexanes / Dichloromethane (Gradient) | 0.3 - 0.7 | Good for separating less polar compounds. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Create a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes). For acid-sensitive compounds, add 0.5-1% triethylamine to the eluent mixture.[3]
-
Packing the Column: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.[2]
-
Loading the Sample: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[2]
-
Elution: Begin eluting with a low-polarity solvent system, as determined by prior TLC analysis. Gradually increase the polarity of the eluent to move the compound down the column.[2]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude material and a few drops of a test solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not when cold. Good starting points include ethanol, isopropanol, acetonitrile, or solvent pairs like ethanol/water or ethyl acetate/hexanes.[2]
-
Dissolution: In an Erlenmeyer flask, add the impure this compound derivative and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.[2]
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.[2]
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Stability and Degradation of 2-Amino-4-bromothiazole
Welcome to the technical support center for 2-Amino-4-bromothiazole. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability and degradation pathways of this compound. The following guides offer troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended handling and storage conditions for this compound?
A1: Proper handling and storage are crucial to maintain the integrity of this compound. For safe handling, personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used to avoid contact with skin and eyes.[1][2]
For storage, the compound should be kept in a tightly sealed container in a dark, cool, and dry place under an inert atmosphere.[3][4][5] The recommended storage temperature is in a freezer, at or below -20°C, to minimize degradation.[3][5]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively detailed in the literature, data from related 2-aminothiazole structures suggest susceptibility to several degradation mechanisms:[6]
-
Hydrolysis: The thiazole ring and the exocyclic amino group can undergo hydrolysis under strong acidic or basic conditions.[6]
-
Oxidation: The electron-rich thiazole ring is susceptible to oxidation, which can potentially lead to ring-opening and the formation of various degradation products.[6]
-
Photodegradation: Exposure to UV or visible light can induce complex photochemical reactions. For some 2-aminothiazole derivatives, this can involve initial decarboxylation followed by ring cleavage, leading to the formation of carbodiimide molecules.[6][7]
-
Degradation in DMSO: Studies on similar 2-aminothiazole compounds have shown that they can undergo chemical decomposition in DMSO stock solutions when stored at room temperature. This can lead to the formation of oxygenated and dimerized products.[8]
Q3: What are the most effective analytical methods for conducting stability studies on this compound?
A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products.[6][9] For structural identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique, as it provides molecular weight and fragmentation data essential for elucidation.[6][10]
Q4: I am observing unexpected activity or loss of reproducibility from my this compound stock solution in DMSO. What could be the cause?
A4: This issue has been observed with other 2-aminothiazole derivatives.[8] The compound may be degrading in the DMSO stock solution, especially if stored at room temperature or subjected to multiple freeze-thaw cycles. This degradation can lead to the formation of new, potentially active compounds, causing inconsistent results.[8] It is highly recommended to prepare fresh stock solutions before biological assays or, if storage is necessary, to keep aliquots at -20°C and minimize exposure to ambient temperature.[8]
Troubleshooting Guides for HPLC Analysis
This guide addresses common issues encountered during the stability analysis of this compound by HPLC.
Caption: Logic diagram for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12] The following protocol is a general guideline adapted from studies on similar 2-aminothiazole compounds and should be optimized for your specific experimental setup.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
The table below summarizes the typical conditions for forced degradation.[6][13] For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. An unstressed control sample (stock solution diluted with the analysis solvent) should be prepared and analyzed alongside the stressed samples.
| Degradation Type | Stress Condition | Storage Time & Temperature | Notes |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Neutralize with 0.1 M HCl before analysis. |
| Oxidative | 3% H₂O₂ | 24 hours at Room Temp | --- |
| Thermal (Solid) | Solid Compound | 48 hours at 105°C | Dissolve in mobile phase before analysis. |
| Thermal (Solution) | Solution in Mobile Phase | 6 hours at 105°C | --- |
| Photolytic | Solid or Solution | Expose to UV (254 nm) & Visible Light | Use a suitable photostability chamber. |
3. Sample Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Caption: Workflow for a typical forced degradation study.
Protocol 2: Example Stability-Indicating HPLC Method
This is a general-purpose reversed-phase HPLC method that can serve as a starting point. It must be optimized and validated for the specific analysis of this compound and its unique degradation products.[6]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the determined λmax of the parent compound)
-
Injection Volume: 10 µL
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 502145-18-8 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. 502145-18-8|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Common issues in the Hantzsch synthesis of substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch synthesis of substituted thiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Hantzsch thiazole synthesis, providing potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the Hantzsch synthesis can stem from several factors:
-
Poor Quality of Starting Materials: The purity of the α-haloketone and the thioamide is crucial. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[1] It is essential to use pure and dry reactants and solvents.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent significantly impact the reaction's outcome.[1] It is advisable to perform small-scale optimizations to find the best conditions for your specific substrates.
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts can consume the reactants and reduce the yield of the desired thiazole.[1]
-
Thioamide Instability: Thioamides can be unstable, especially under acidic conditions, which can be a limiting factor in the synthesis.
Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
Multiple spots on a TLC plate indicate the presence of impurities or side products. Common possibilities include:
-
Unreacted Starting Materials: Spots corresponding to the initial α-haloketone and thioamide will be visible if the reaction is incomplete.[1]
-
Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.[1]
-
Formation of Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[1] Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product.[1] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[1][3]
Q4: My product is difficult to purify. What purification methods are recommended?
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[1] The crude product can be dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[4]
-
Column Chromatography: For products that are difficult to recrystallize or for removing closely related impurities, column chromatography on silica gel is a powerful purification technique.[5]
-
Washing: In some cases, especially with microwave-assisted synthesis, a simple wash of the crude product with a solvent like cold ethanol can yield a pure product.[6]
Q5: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. The optimal choice depends on the specific substrates. Solvents like ethanol, methanol, 1-butanol, and 2-propanol have been shown to be effective.[7] For some reactions, a mixture of solvents, such as ethanol/water, can provide higher yields.[7] It is recommended to perform small-scale solvent screening to identify the best option for your specific reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of substituted thiazoles in the Hantzsch synthesis.
Table 1: Screening of Solvents and Temperature for a One-Pot Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 5 | 0 |
| 2 | Water | Reflux | 5 | 50 |
| 3 | Ethanol | 25 | 4 | 0 |
| 4 | Ethanol | Reflux | 4 | 75 |
| 5 | Methanol | 25 | 4.5 | 0 |
| 6 | Methanol | Reflux | 4.5 | 65 |
| 7 | 1-Butanol | Reflux | 3 | 80 |
| 8 | 2-Propanol | Reflux | 3.5 | 78 |
| 9 | Ethanol/Water (1:1) | 65 | 3.5 | 87 |
Data adapted from a study on the one-pot synthesis of a Hantzsch thiazole derivative.[7]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional | 80 | 1.5 h | 79-90 |
| 2 | Microwave | - | 10-15 min | 82-92 |
| 3 | Conventional | Reflux (Methanol) | 8 h | Lower Yields |
| 4 | Microwave | 90 | 30 min | 95 |
Data compiled from various studies comparing conventional and microwave-assisted Hantzsch synthesis.[6][8]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole using conventional heating.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)[9]
-
Methanol (5 mL)[9]
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)[9]
-
Deionized Water
Equipment:
-
20 mL scintillation vial or round-bottom flask[9]
-
Stir bar and magnetic stir plate with heating[9]
-
Buchner funnel and side-arm flask[9]
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[9]
-
Add methanol and a magnetic stir bar.[9]
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[9]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[9]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Wash the filter cake with cold deionized water to remove any remaining salts.[9]
-
Spread the collected solid on a watch glass and allow it to air dry completely.[9]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general procedure for the synthesis of substituted thiazoles using microwave irradiation, which can significantly reduce reaction times and improve yields.
Materials:
-
α-haloketone (1 mmol)
-
Thiourea or thioamide (1.1-1.5 mmol)
-
Suitable solvent (e.g., methanol, ethanol)[9]
Equipment:
-
Microwave reaction vessel
-
Microwave reactor
Procedure:
-
Combine the α-haloketone and the appropriate thiourea or thioamide in a microwave reaction vessel.[9]
-
Add a suitable solvent.[9]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[9]
-
After the reaction is complete, cool the vessel to room temperature.[9]
-
The product can then be isolated by filtration or by removing the solvent under reduced pressure and purifying the residue.
Visualizations
Caption: General experimental workflow for the Hantzsch synthesis of substituted thiazoles.
Caption: Troubleshooting guide for common issues in the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. athabascau.ca [athabascau.ca]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. benchchem.com [benchchem.com]
Preventing N-acylation side reactions in 2-aminothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent N-acylation side reactions when working with 2-aminothiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating 2-aminothiazoles?
The main challenge is achieving selective acylation at the exocyclic amino group (-NH2) without concurrent reaction at the endocyclic ring nitrogen. 2-Aminothiazole exists in tautomeric forms, and the ring nitrogen can also be nucleophilic, leading to undesired side products.
Q2: What are the common N-acylation side products?
Common side products include di-acylated products where both the exocyclic and endocyclic nitrogens are acylated, as well as products resulting from acylation at only the ring nitrogen. The formation of these byproducts complicates purification and reduces the yield of the desired N-acylated 2-aminothiazole.[1]
Q3: What general strategies can be employed to minimize N-acylation side reactions?
Key strategies to enhance selectivity for exocyclic N-acylation include:
-
Careful selection of reaction conditions: Temperature, solvent, and base play a crucial role.
-
Use of appropriate acylating agents: The reactivity of the acylating agent can influence the reaction's selectivity.
-
Employing protecting groups: Temporarily protecting the exocyclic amino group can direct acylation to other sites, or vice-versa, although this adds extra steps to the synthesis.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-N-acylated product | - Unfavorable reaction temperature.- Inappropriate solvent or base.- Competing side reactions. | - Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[3]- Use a non-polar aprotic solvent like Dichloromethane (DCM) and a mild, non-nucleophilic base such as sodium carbonate or pyridine.[3][4][5][6]- Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid over-reaction. |
| Formation of di-acylated byproduct | - Excess acylating agent.- Highly reactive acylating agent.- Prolonged reaction time or high temperature. | - Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[3]- Consider a less reactive acylating agent if possible.- Reduce reaction time and maintain a low temperature. |
| Acylation at the ring nitrogen | - The endocyclic nitrogen is more nucleophilic under certain conditions.- The 2-aminothiazole may react in its conjugate base form, leading to a mixture of products.[7] | - Use of a non-polar solvent can favor acylation at the exocyclic amine.- Running the reaction under neutral or slightly basic conditions with a non-nucleophilic base is often preferred. |
| Decomposition of starting material or product | - Harsh reaction conditions (e.g., strong acid or base, high temperature).- Instability of the specific 2-aminothiazole derivative. | - Use milder reaction conditions.- Ensure the work-up procedure is not overly acidic or basic. Mild hydrolysis of some acylated aminothiazoles can lead to decomposition.[1] |
Quantitative Data on Acylation Reactions
The following table summarizes reaction conditions and yields for the N-acylation of various 2-aminothiazoles, providing a comparative overview.
| 2-Aminothiazole Derivative | Acylating Agent | Solvent | Base | Conditions | Yield (%) | Reference |
| 2-Amino-4-aryl-thiazole | Chloroacetyl chloride | Dichloromethane (DCM) | Sodium carbonate | 0 °C, 12h | Good | [3] |
| 2-Aminothiazole | Acetyl chloride | Dry Acetone | - | Reflux, 2h | Not specified | [8] |
| 2-Amino-4-phenylthiazole | Benzoyl chloride | Dry Pyridine | Pyridine | Not specified | High | [8] |
| 2-Aminothiazole | 3-(trifluoromethyl)benzoyl chloride | DCM, THF | - | 50°C, 30 min; RT | 60-77 | [8] |
| 2-Aminothiazole | Various acyl halides | Dry Pyridine | Pyridine | Not specified | High | [4][5][6] |
Note: "Good" and "High" yields are reported as described in the source literature without specific percentages.
Experimental Protocols
Protocol 1: General N-Acylation of 2-Amino-4-aryl-thiazole[3]
This protocol details a common method for the direct N-acylation of a 2-aminothiazole derivative.
Materials:
-
2-Amino-4-aryl-thiazole (1.0 eq)
-
Acyl chloride (e.g., Chloroacetyl chloride) (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium carbonate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-amino-4-aryl-thiazole (1.0 eq) in dichloromethane (DCM).
-
Add sodium carbonate as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the solution with constant stirring.
-
Allow the reaction to proceed at 0 °C for 12 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-acylated thiazole derivative.
Protocol 2: Acylation in Pyridine[4][5][6]
This protocol uses pyridine as both the solvent and the base.
Materials:
-
2-Aminothiazole (1.0 eq)
-
Acyl halide (e.g., Benzoyl chloride) (1.1 eq)
-
Dry Pyridine
Procedure:
-
Dissolve the 2-aminothiazole (1.0 eq) in dry pyridine in a round-bottom flask.
-
Cool the reaction mixture to room temperature.
-
Add the acyl halide (1.1 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up and purify the product as needed.
Visualizations
Caption: Reaction pathway for 2-aminothiazole acylation.
Caption: Troubleshooting workflow for N-acylation.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Improving yield and purity of 2-Amino-4-bromothiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-4-bromothiazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of 2-Aminothiazole Precursor | Incomplete reaction during Hantzsch thiazole synthesis. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider extending the reflux time or screening different catalysts, such as copper silicate, which may improve reaction rates and yields.[1] |
| Sub-optimal reaction temperature. | The reaction should be heated to reflux (approximately 78°C in ethanol) and maintained for 2-4 hours.[2] | |
| Incorrect work-up procedure. | After cooling the reaction, neutralize the hydrobromic acid formed with a 5% aqueous sodium bicarbonate solution to a pH of approximately 8 to precipitate the product.[2] | |
| Formation of 2-Amino-5-bromothiazole Isomer | Electrophilic substitution at the more reactive C5 position. | The C5 position of the 2-aminothiazole ring is more electron-rich and thus more susceptible to electrophilic bromination.[3] To achieve bromination at the C4 position, consider protecting the amino group (e.g., with a Boc group) and then performing a "halogen dance" rearrangement using a strong base like lithium diisopropylamide (LDA).[3][4] |
| Formation of Dibrominated Byproduct (2-Amino-4,5-dibromothiazole) | Excess brominating agent or harsh reaction conditions. | Use a controlled amount of the brominating agent (e.g., 1.05 equivalents of NBS or Bromine).[2] Maintain a low reaction temperature (0°C to 5°C) during the addition of the brominating agent to minimize over-bromination.[2] |
| Elevated reaction temperatures during bromination. | Running the reaction at temperatures above room temperature, especially with certain copper salts, can favor dibromination.[5] | |
| Low Purity of Crude this compound | Presence of unreacted starting materials or side products. | Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).[2][6] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.[6][7] |
| Instability of the free amine. | The this compound free base can be unstable.[3] For subsequent reactions, it is often best to use it immediately after preparation.[3] Storing the product as a hydrobromide salt can improve stability. | |
| Difficulty in Acylating this compound | Reduced nucleophilicity of the amino group. | The free amine of this compound can be difficult to acylate.[3] Protecting the amino group with a Boc group can facilitate acylation, followed by deprotection.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-aminothiazole precursor?
A1: The Hantzsch thiazole synthesis is a widely used and classic method for forming the 2-aminothiazole ring.[2][6] This typically involves the reaction of an α-haloketone with thiourea.[7]
Q2: Which brominating agent is best for the synthesis of this compound?
A2: Several brominating agents can be used, each with its own advantages. N-Bromosuccinimide (NBS) is often preferred as it is easier to handle than liquid bromine.[2][8] Bromine in acetic acid is another common method.[2][9] Copper(II) bromide (CuBr2) can also be used and offers high regioselectivity for the 5-position in some cases.[5][6] For greener synthesis, enzymatic bromination using a brominase in an aqueous solvent is a promising alternative.[10][11]
Q3: How can I avoid the formation of the 2-Amino-4,5-dibromothiazole byproduct?
A3: To minimize the formation of the dibrominated product, it is crucial to control the stoichiometry of the brominating agent, using only a slight excess (around 1.05 equivalents).[2] Maintaining a low reaction temperature, typically 0°C, during the addition of the brominating agent is also critical.[2]
Q4: My desired product is the 2-Amino-5-bromothiazole isomer. How can I selectively synthesize it?
A4: Direct bromination of 2-aminothiazole typically yields the 5-bromo isomer due to the higher electron density at the C5 position.[12] Using brominating agents like bromine in acetic acid at 0°C has been shown to be effective for this transformation.[9]
Q5: What is the "halogen dance" rearrangement and when should it be used?
A5: The halogen dance is a rearrangement reaction where a halogen atom moves from one position to another on an aromatic ring, mediated by a strong base. In this context, a protected 2-amino-5-bromothiazole can be treated with a strong base like lithium diisopropylamide (LDA) to induce rearrangement to the thermodynamically more stable this compound derivative.[3][4] This is a useful strategy when direct bromination at the 4-position is difficult.
Q6: What are the recommended purification methods for this compound?
A6: The most common and effective purification methods are column chromatography on silica gel and recrystallization.[2][6] For column chromatography, a solvent system such as hexane/ethyl acetate is often used.[6] Recrystallization from an ethanol/water mixture is also a good option for obtaining a crystalline solid.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 2-Aminothiazole (General Hantzsch Synthesis)
Materials:
-
α-haloketone (e.g., chloroacetone or phenacyl bromide) (1 equivalent)
-
Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-haloketone in ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.[2]
-
The 2-aminothiazole product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The crude product can be used in the next step or recrystallized from an ethanol/water mixture for higher purity.[2]
Protocol 2: Bromination of 2-Aminothiazole using N-Bromosuccinimide (NBS)
Materials:
-
2-Aminothiazole derivative (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)[2]
-
Dichloromethane (DCM)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the 2-aminothiazole derivative in dichloromethane (DCM) in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NBS portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.[2]
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.[2]
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.[2]
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[2]
Data Presentation
Table 1: Comparison of Bromination Methods for 2-Aminothiazole Derivatives
| Brominating Agent | Solvent | Temperature | Typical Yield | Key Considerations |
| Bromine (Br₂) | Acetic Acid | 0°C to RT | 75% | Highly corrosive and toxic, requires careful handling. Often favors 5-bromo isomer.[9] |
| N-Bromosuccinimide (NBS) | Dichloromethane | 0°C | Good to High | Easier to handle than Br₂, good for controlling stoichiometry.[2] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile | Room Temp. | High | Can be highly regioselective for the 5-position.[5][6] |
| Enzymatic (Brominase) | Aqueous Buffer | 30°C | 52% (isolated) | Environmentally friendly, uses non-toxic bromide salts, mild conditions.[10][11] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. benchchem.com [benchchem.com]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 10. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES [zenodo.org]
Troubleshooting low conversion rates in 2-Amino-4-bromothiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromothiazole. The following sections address common issues leading to low conversion rates in both the synthesis of this compound and its subsequent use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
Low yields in the synthesis, which typically involves a Hantzsch thiazole synthesis followed by bromination, can often be attributed to several factors:
-
Incomplete initial reaction: The formation of the 2-aminothiazole precursor may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[1][2]
-
Suboptimal bromination conditions: The bromination step is sensitive to temperature. High temperatures can lead to the formation of di-brominated side products.[2] The choice of brominating agent and solvent is also critical.
-
Product loss during work-up: Improper neutralization or extraction procedures can lead to significant loss of the final product.
-
Reagent purity: The purity of the starting materials, particularly the α-haloketone and thiourea, is essential for a clean reaction.[3]
Q2: I am observing significant debromination of my this compound during a cross-coupling reaction. How can I minimize this?
Protodebromination is a common side reaction, especially with electron-rich heterocyclic systems. To mitigate this, consider the following:
-
Use milder bases: Strong bases can facilitate the loss of bromine. Switching to a milder base like potassium carbonate (K₂CO₃) or a phosphate base may be beneficial.[1]
-
Optimize your ligand: Certain phosphine ligands can promote reductive elimination pathways that lead to debromination. Experimenting with different ligands is recommended.[1]
-
Lower the reaction temperature: High temperatures can accelerate side reactions. Reducing the temperature, even if it slows down the desired reaction, can significantly decrease debromination.[1]
-
Ensure anhydrous conditions: Traces of water can act as a proton source. Use freshly dried solvents and reagents to minimize this.[1]
Q3: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What should I check first?
For low yields in Suzuki-Miyaura couplings, systematically troubleshoot the following:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like triphenylphosphine (PPh₃).[1]
-
Base Selection: The base is crucial for activating the boronic acid. An inappropriate base can lead to poor reactivity. Potassium phosphate (K₃PO₄) is often effective in challenging couplings.[1][4]
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed.[1]
-
Reaction Temperature: Excessive heat can cause decomposition of the starting material or product. Try running the reaction at a lower temperature for a longer duration.[1]
Q4: In my Sonogashira coupling, I'm getting a lot of alkyne homocoupling. How can this be prevented?
Glaser homocoupling is a major side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen. To prevent this:
-
Rigorous Degassing: This is the most critical factor. The reaction must be run under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.[1]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed which can provide cleaner reactions.[1][5]
Q5: What are the key parameters to optimize for a Buchwald-Hartwig amination with this compound?
The success of a Buchwald-Hartwig amination hinges on several factors:
-
Catalyst/Ligand System: This is the most critical parameter. Modern catalyst systems often use bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).[1]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common. Ensure the base is fresh and handled under an inert atmosphere.[1]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[1]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis via Hantzsch Reaction and Bromination
This guide addresses low conversion rates in the common two-step synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Bromine (Br₂) | Acetic Acid | 0 - 5 | 88 - 95 | Highly corrosive and hazardous; requires careful handling.[6] |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0 - 5 | 90 - 98 | Milder reaction, easier to handle on a large scale.[2][6] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile | Room Temp. | ~90 | Good for regioselectivity; may require longer reaction times.[7][8] |
Issue 2: Low Conversion in Cross-Coupling Reactions
This guide provides a general troubleshooting strategy for low yields in Suzuki, Buchwald-Hartwig, or Sonogashira reactions using this compound as a substrate.
Caption: General troubleshooting logic for cross-coupling reactions.
| Reaction | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) or Pd₂(dba)₃ (2-5) | - or SPhos (4-10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5) | RuPhos, BrettPhos (4-10) | NaOt-Bu (1.2) | Toluene, Dioxane | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-5) | - | Et₃N, i-Pr₂NH (2-3) | THF, DMF | RT - 80 |
| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | Room Temp. |
Note: These are starting points and may require optimization for specific substrates.[1][4][6][9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Dance Rearrangement
This method is an alternative to the Hantzsch synthesis and subsequent bromination, proceeding from a protected 2-amino-5-bromothiazole.
Caption: Workflow for the Halogen Dance synthesis of this compound.
-
Preparation of LDA solution: To a solution of N,N-diisopropylamine (1.4 mmol) in dry THF (3.5 mL) cooled to -78 °C under an argon atmosphere, add n-butyllithium (1.3 mmol) dropwise.
-
Rearrangement: To a solution of Boc-protected 2-amino-5-bromothiazole (1.0 mmol) in dry THF (2 mL) at 0 °C under argon, add the freshly prepared LDA solution dropwise.
-
Stir the resulting solution at 0-10 °C for 20 minutes.[11][12]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected this compound in dichloromethane and add trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitor by TLC). Evaporate the solvent and partition the residue between a saturated aqueous solution of sodium bicarbonate and dichloromethane to isolate the free amine.[12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium source, the ligand, and the base (e.g., NaOt-Bu). It is recommended to handle the base in a glovebox.
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add this compound followed by the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine coupling partner (1.1-1.3 equiv) via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 4: General Procedure for Sonogashira Coupling
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide.
-
Add the anhydrous, degassed solvent (e.g., DMF), followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., 70 °C) under an inert atmosphere.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 2-Aminothiazole Products
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from 2-aminothiazole products. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure high product purity.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from 2-aminothiazole products particularly challenging?
A1: The nitrogen atoms within the 2-aminothiazole ring system can act as strong ligands, forming stable complexes with palladium.[1][2] This strong chelation can make the removal of residual palladium difficult using standard purification methods like simple filtration or solvent extraction.
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in pharmaceutical products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day for oral administration. This typically translates to a concentration limit of 10 ppm in the final API, assuming a daily dose of 10g.[3]
Q3: What are the most common methods for removing palladium from 2-aminothiazole products?
A3: The most common and effective methods include:
-
Adsorption: Using solid-supported metal scavengers or activated carbon to bind the palladium.[3][4]
-
Crystallization: Purifying the 2-aminothiazole product through crystallization, which can leave palladium impurities in the mother liquor.[4]
-
Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[4][5]
-
Filtration: Employing filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[4][5]
Q4: How do I choose the best palladium removal method for my specific 2-aminothiazole derivative?
A4: The optimal method depends on several factors:
-
Nature of the 2-aminothiazole product: Consider its solubility, stability, and potential for co-crystallization with palladium complexes.
-
Form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.
-
Downstream process requirements: Consider the required purity level and the scalability of the removal method.
Q5: What are metal scavengers and how do they work for palladium removal?
A5: Metal scavengers are materials, often based on silica or polymers, that are functionalized with groups that have a high affinity for palladium, such as thiols, amines, and dimercaptotriazine (DMT).[3][4] When the product solution is mixed with the scavenger, the palladium is selectively captured, and the scavenger can then be easily removed by filtration.
Q6: Can activated carbon be used for palladium removal from 2-aminothiazole products?
A6: Yes, activated carbon is a cost-effective option for palladium removal.[3][4][6] However, it can sometimes lead to loss of the desired product due to non-specific adsorption.[3][4] Its effectiveness can also be lower compared to specialized metal scavengers.[4]
Troubleshooting Guides
Issue 1: High Residual Palladium Levels in the Final Product
-
Potential Cause: Strong chelation of palladium to the 2-aminothiazole moiety.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium. Thiol-based, DMT-based, or cysteine-based scavengers are often effective.[1][2]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and contact time. A Design of Experiments (DoE) approach can help identify the optimal conditions.[2]
-
Use Activated Carbon: Consider treatment with activated carbon, either alone or in combination with other scavengers.[2]
-
Crystallization with Additives: Attempt crystallization using additives like N-acetylcysteine or thiourea, which can help sequester palladium in the mother liquor.[1] Always analyze the palladium content of the crystallized product to check for co-crystallization.[1]
-
Issue 2: Significant Product Loss During the Scavenging Process
-
Potential Cause: Non-specific adsorption of the 2-aminothiazole product onto the scavenger material, especially activated carbon.[1][2]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.
-
Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the target palladium level. This can be determined through small-scale optimization experiments.[1]
-
Adjust the Solvent System: The choice of solvent can impact the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[1]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Potential Cause: Variability in the palladium species present in the crude product or incomplete reaction leading to different palladium complexes.
-
Troubleshooting Steps:
-
Ensure Consistent Reaction Completion: Monitor the reaction closely to ensure complete conversion, which can lead to more consistent palladium speciation.
-
Standardize the Work-up Procedure: A consistent work-up procedure can help to produce a more uniform crude product before the palladium removal step.
-
Pre-treatment of the Crude Mixture: Consider a pre-treatment step, such as a simple filtration through Celite, to remove any heterogeneous palladium before applying a scavenger.[5]
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Method | Scavenger/Adsorbent | Typical Loading (wt% vs. product) | Advantages | Disadvantages |
| Adsorption | Thiol-functionalized Silica | 5 - 15 | High selectivity for Pd, good for various oxidation states.[7] | Higher cost compared to carbon. |
| DMT-functionalized Silica | 5 - 15 | Very high affinity for palladium.[2] | May have lower capacity than some other scavengers. | |
| Activated Carbon | 10 - 100 | Low cost, readily available.[6][7] | Can cause product loss due to non-specific adsorption.[3][4] | |
| Crystallization | N-acetylcysteine (additive) | 1 - 5 | Can be highly effective for specific products.[1] | Product must be crystalline; risk of co-crystallization.[1] |
Table 2: Typical Residual Palladium Levels After Various Treatments
| Treatment Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Reference |
| Activated Carbon Treatment | 300 | <1 | [7] |
| Thiol-functionalized Silica | 2239 | 20 | [7] |
| Recirculation with Polychelated Resin | 328 | 4 | [7] |
| Treatment with 2,4,6-trimercapto-s-triazine (TMT) followed by crystallization | 600-650 | <1 | [8] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude 2-aminothiazole product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-15 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a predetermined time (typically 2-18 hours).[7]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[9][10][11]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude 2-aminothiazole product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Carbon Addition: Add activated carbon (typically 10-100 wt% relative to the crude product).[7]
-
Stirring: Stir the mixture at room temperature or elevated temperature for a set period (e.g., 2-18 hours).[7]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.[4]
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Mandatory Visualization
Caption: Decision workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for palladium removal optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. arborassays.com [arborassays.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Amino-4-bromothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-4-bromothiazole via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures.[1][2] | - Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the solute and try cooling again.[1] - Use a different solvent system: Select a solvent in which the compound is less soluble at cold temperatures. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] Consider solvent pairs like ethanol/water or ethyl acetate/hexanes.[1] |
| The solution is too dilute.[1] | - Reduce the amount of solvent used: In the future, use the minimum amount of boiling solvent required to dissolve the crude product.[2] | |
| Impurities are inhibiting crystallization.[1][3] | - Induce crystallization: Try scratching the inside of the flask at the solvent's surface with a glass rod or adding a seed crystal of pure this compound.[1] - Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel.[1] | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent.[4] | - Lower the temperature at which the compound dissolves: Add a co-solvent (an "anti-solvent") in which the compound is less soluble to reduce the overall solvating power of the solvent system, allowing dissolution at a lower temperature. - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This can be achieved by leaving the flask on a cooling hot plate.[4] |
| The compound is significantly impure.[4] | - Re-dissolve and add more solvent: Warm the mixture to redissolve the oil, add a small amount of additional solvent, and attempt to recrystallize again, perhaps with slower cooling.[4] | |
| Low Yield of Recovered Crystals | Too much solvent was used, leading to significant loss of product in the mother liquor.[2][5] | - Minimize solvent usage: Use the minimum amount of near-boiling solvent to dissolve the compound.[2] - Recover product from mother liquor: If the mother liquor has not been discarded, it can be concentrated and cooled to obtain a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus: Use a hot funnel and collection flask to prevent the solution from cooling and crystallizing prematurely. - Use a small amount of extra hot solvent: Add a slight excess of hot solvent before filtration to ensure the compound remains in solution. | |
| The crystals were washed with a solvent in which they are soluble. | - Use ice-cold solvent for washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[2] | |
| Colored Impurities Remain in the Crystals | The colored impurities have similar solubility to the product in the chosen solvent. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can adsorb the desired product and reduce the yield.[5] |
| The crystals formed too quickly, trapping impurities.[5] | - Slow down the crystallization process: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I induce crystallization if my solution becomes supersaturated?
A2: If crystals do not form even after the solution has cooled, it may be supersaturated.[2] To induce crystallization, you can try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod or adding a "seed" crystal of the pure compound.[1]
Q3: My purified product is an oil. What should I do?
A3: If your product "oils out," it means it has separated as a liquid instead of a solid.[3] This can happen if the compound's melting point is low or if there are significant impurities.[4] Try redissolving the oil by heating the solution, adding a bit more solvent, and allowing it to cool more slowly.[4] Alternatively, you can attempt to solidify the oil by triturating it with a non-polar solvent in which it is insoluble, such as cold hexanes.[1]
Q4: How much solvent should I use for recrystallization?
A4: To maximize your yield, you should use the minimum amount of boiling solvent necessary to completely dissolve the crude this compound.[2] Adding too much solvent will result in a poor or no yield of crystals because a significant amount of the product will remain dissolved in the mother liquor upon cooling.[2]
Q5: The color of my crystals is off-white or yellowish, but the literature reports a white solid. What can I do?
A5: The presence of color may indicate impurities. If the discoloration is minor, it may be within an acceptable purity range. However, to obtain a purer, whiter product, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal can adsorb the colored impurities.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Heat the mixture to determine if the compound dissolves. Then, cool the test tube to see if crystals form. The ideal solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling or stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualization
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of 2-Aminothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatographic purification of 2-aminothiazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 2-aminothiazole derivatives by column chromatography.
Question: My 2-aminothiazole derivative is showing significant tailing or streaking on the silica gel column. How can I improve the peak shape?
Answer: Tailing is a common issue when purifying basic compounds like 2-aminothiazole derivatives on acidic silica gel. This is often due to strong interactions between the basic nitrogen atoms of the thiazole ring and the acidic silanol groups of the stationary phase. Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (Et3N): A common choice is to add 0.1-1% triethylamine to the mobile phase. This competes with the aminothiazole for binding to the acidic sites, leading to improved peak shape.
-
Ammonium Hydroxide (NH4OH): For more polar compounds, a solution of ammonium hydroxide in methanol (e.g., 1-2%) can be added to a dichloromethane-based mobile phase.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[1]
-
Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a solution of triethylamine in the eluent before packing the column.[1]
-
Amino-functionalized Silica: This type of stationary phase is less acidic and can provide better peak shapes for basic compounds.[2]
-
Question: I am not able to separate my desired 2-aminothiazole derivative from a closely related impurity. What can I do?
Answer: Achieving good separation between closely related compounds requires careful optimization of the chromatographic conditions.
-
Solvent System Selectivity: The choice of solvents in your mobile phase plays a crucial role in selectivity. If a standard hexane/ethyl acetate system is not providing adequate separation, consider trying solvent systems with different selectivities. For example, you could try combinations of:
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Hexane/Acetone[3]
-
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve the resolution between closely eluting compounds.
-
Column Parameters:
-
Column Length: Using a longer column increases the number of theoretical plates and can improve separation.
-
Particle Size: Using silica gel with a smaller particle size can also enhance resolution.
-
Question: My 2-aminothiazole derivative seems to be decomposing on the column. How can I confirm this and what can I do to prevent it?
Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[4]
-
Confirming Decomposition: To check for on-column degradation, you can perform a simple test. Spot your purified compound on a TLC plate, and then scrape off the silica from the spot and extract the compound with a suitable solvent. Analyze the extracted material by LC-MS or NMR to see if any degradation has occurred.
-
Preventing Decomposition:
-
Deactivation: As mentioned for tailing, deactivating the silica gel with triethylamine can reduce its acidity and minimize degradation.[1]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or florisil.[4]
-
Speed: Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the silica gel.
-
Question: I am having trouble purifying the product from a Hantzsch thiazole synthesis. What are the common impurities I should be aware of?
Answer: The Hantzsch synthesis is a robust method for preparing 2-aminothiazoles, but side reactions can occur.
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted α-haloketone and thiourea. These are typically more polar than the desired 2-aminothiazole product and can often be separated by increasing the polarity of the eluent.
-
Isomeric Byproducts: The reaction of N-substituted thioureas can sometimes lead to the formation of a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The separation of these isomers can be challenging and may require careful optimization of the solvent system. Under acidic conditions, the formation of the 2-imino isomer can be favored.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a novel 2-aminothiazole derivative?
A1: A good starting point is to develop a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.[5] Common solvent systems for 2-aminothiazole derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or acetone.[3] For example, you could start by testing various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
Q2: How should I load my crude 2-aminothiazole derivative onto the column?
A2: There are two main methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column bed.[3]
-
Dry Loading: If your compound is not very soluble in the mobile phase, you can pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[3]
Q3: Is it necessary to monitor the fractions as they elute from the column?
A3: Yes, it is crucial to monitor the fractions to determine which ones contain your purified product. Thin Layer Chromatography (TLC) is the most common method for this.[6] By spotting each fraction on a TLC plate and comparing it to a spot of your crude starting material and a pure standard (if available), you can identify the fractions containing the desired compound and pool them accordingly.
Data Presentation
The following table summarizes example Rf values for a 2-aminothiazole derivative in a common solvent system. Note that Rf values are highly dependent on the specific substituents on the thiazole ring and the exact chromatographic conditions.
| Compound | Mobile Phase (v/v) | Stationary Phase | Rf Value | Reference |
| 2-amino-4-(4-bromophenyl)thiazole | Hexane:Ethyl Acetate (7:3) | Silica Gel | 0.83 | [7] |
Experimental Protocols
General Protocol for Column Chromatography of a 2-Aminothiazole Derivative
This protocol provides a general guideline and may require optimization for your specific compound.
Materials:
-
Crude 2-aminothiazole derivative
-
Silica gel (60-120 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Triethylamine (optional, for basic compounds)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
Develop an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation on the column.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
After loading, carefully add a small amount of the mobile phase and allow it to run into the column until the sample is fully adsorbed onto the top of the silica bed.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase over time.
-
-
Fraction Monitoring:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-aminothiazole derivative.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography.
Caption: Relationship between experimental parameters and outcomes.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. aga-analytical.com.pl [aga-analytical.com.pl]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. excli.de [excli.de]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of 2-Aminothiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-aminothiazole compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the forced degradation studies of 2-aminothiazole derivatives in a question-and-answer format.
Q1: My 2-aminothiazole compound shows minimal degradation under standard acidic conditions (0.1 N HCl, 60°C). What should I do?
A1: If you observe insufficient degradation (typically less than 5-20%), you may need to employ more stringent conditions. Consider the following adjustments:
-
Increase Acid Concentration: Gradually increase the concentration of hydrochloric acid to 1 N, 2 N, or even 5 N.[1][2]
-
Elevate Temperature: Increase the temperature in increments of 10°C, for example, to 70°C or 80°C. Some studies have refluxed the drug substance in acid for several hours.[3]
-
Extend Exposure Time: Prolong the duration of the stress testing from a few hours to 24 or 48 hours.[3]
-
Co-solvent Addition: For poorly soluble compounds, the addition of a minimal amount of a suitable organic co-solvent (e.g., acetonitrile or methanol) can enhance solubility and promote degradation. However, be cautious as the co-solvent itself could participate in the reaction.[4]
It is crucial to monitor the degradation at intermediate time points to understand the degradation kinetics and avoid excessive degradation that may lead to the formation of secondary, irrelevant degradation products.
Q2: I am observing a significant loss of my parent compound peak in the chromatogram, but I don't see any corresponding degradation product peaks. What could be the issue?
A2: This phenomenon, often referred to as "mass balance" failure, can be attributed to several factors:
-
Degradation Products Not Detected: Your degradation products may not be eluting from the HPLC column or may not be detectable at the wavelength you are using.
-
Solution: Modify your HPLC method. Try a gradient elution with a stronger organic solvent to elute highly retained compounds. Also, use a photodiode array (PDA) detector to screen a wide range of wavelengths to identify the λmax of any potential degradation products.
-
-
Formation of Insoluble Degradants: The degradation products might be insoluble in the sample diluent and have precipitated out.
-
Solution: Visually inspect your stressed samples for any precipitates. If observed, try to dissolve the sample in a stronger solvent before HPLC analysis.
-
-
Formation of Volatile Degradants: The degradation may be leading to the formation of volatile compounds that are lost during sample preparation or analysis.
-
Adsorption to Container Surfaces: The drug substance or its degradation products might be adsorbing to the walls of the container.
Q3: My oxidative degradation using 3% hydrogen peroxide is very slow. How can I accelerate it?
A3: Similar to acid hydrolysis, you can increase the severity of the oxidative stress conditions:
-
Increase Hydrogen Peroxide Concentration: Increase the concentration of H₂O₂ to 10% or even 30%.[2]
-
Increase Temperature: Gently heating the reaction mixture can accelerate the rate of oxidation.
-
Extend Reaction Time: Increase the duration of the exposure to H₂O₂. One study on pramipexole, a 2-aminothiazole derivative, showed significant degradation after 4 hours in 30% H₂O₂.[2]
Q4: I am having difficulty separating the degradation products from the parent 2-aminothiazole peak using reverse-phase HPLC. What should I try?
A4: Co-elution of the parent drug and its degradation products is a common challenge. Here are some chromatographic troubleshooting steps:
-
Modify Mobile Phase Composition:
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation.
-
Adjust pH: The retention of ionizable compounds, like 2-aminothiazoles, is highly dependent on the pH of the mobile phase. Adjusting the pH of the aqueous portion of your mobile phase can significantly impact the retention and resolution of your peaks.
-
-
Alter the Stationary Phase: If modifying the mobile phase is unsuccessful, consider trying a different column with a different stationary phase (e.g., a C8 column instead of a C18, or a phenyl-hexyl column).
-
Gradient Optimization: If you are using a gradient method, optimize the gradient slope and duration to improve the separation of closely eluting peaks.
Data Presentation: Forced Degradation of 2-Aminothiazole Containing Drugs
The following tables summarize quantitative data from forced degradation studies of commercially available drugs that feature a 2-aminothiazole core structure.
Table 1: Forced Degradation Data for Pramipexole
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 3 M HCl | 48 h | 80°C | Significant | [5] |
| Base Hydrolysis | 0.5 M NaOH | 1 h | - | 4.88 | [2] |
| Oxidative | 30% H₂O₂ | 4 h | - | 58.70 | [2] |
| Photolytic | Sunlight | 8 days | Ambient | Significant | [5] |
Table 2: Forced Degradation Data for Dasatinib
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5 N HCl | 1 h | 90°C | Not specified | [1] |
| Base Hydrolysis | 5 N NaOH | 1 h | 90°C | Not specified | [1] |
| Oxidative | 30% H₂O₂ | 1 h | 25 ± 5°C | Not specified | [1] |
| Thermal (Dry Heat) | - | 24 h | 105°C | Not specified | [1] |
| Photolytic (UV) | 200 W h m⁻² | - | - | Not specified | [1] |
| Photolytic (Fluorescent) | 1.2 million lux-h | - | - | Not specified | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the forced degradation of 2-aminothiazole compounds.
Protocol 1: Forced Degradation of Pramipexole
1. Acid Hydrolysis:
-
Dissolve the pramipexole drug substance in 3 M hydrochloric acid.
-
Heat the solution at 80°C for 48 hours.
-
Cool the solution, neutralize with a suitable base, and dilute to a known concentration for HPLC analysis.[5]
2. Base Hydrolysis:
-
Dissolve the pramipexole drug substance in 0.5 M sodium hydroxide.
-
Keep the solution at room temperature for 1 hour.
-
Neutralize with a suitable acid and dilute to a known concentration for HPLC analysis.[2]
3. Oxidative Degradation:
-
Dissolve the pramipexole drug substance in 30% hydrogen peroxide.
-
Keep the solution at room temperature for 4 hours.
-
Dilute to a known concentration for HPLC analysis.[2]
4. Photolytic Degradation:
-
Expose the solid drug substance to direct sunlight for 8 days.
-
Dissolve the exposed solid in a suitable solvent and dilute to a known concentration for HPLC analysis.[5]
5. HPLC Method for Pramipexole and its Degradants:
-
Column: Ace5-C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: 10 mmol L⁻¹ ammonium acetate and acetonitrile (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm[6]
Protocol 2: Forced Degradation of Dasatinib
1. Acid Hydrolysis:
-
Treat the Dasatinib drug substance with 5 N HCl at 90°C for 1 hour.[1]
-
Cool, neutralize, and dilute for analysis.
2. Base Hydrolysis:
-
Treat the Dasatinib drug substance with 5 N NaOH at 90°C for 1 hour.[1]
-
Cool, neutralize, and dilute for analysis.
3. Oxidative Degradation:
-
Expose the Dasatinib drug substance to 30% H₂O₂ (w/w) at 25 ± 5°C for 1 hour.[1]
-
Dilute for analysis.
4. Thermal Degradation:
-
Expose the solid Dasatinib drug substance to dry heat at 105°C for 24 hours.[1]
-
Dissolve in a suitable solvent for analysis.
5. Photodegradation:
-
Expose the solid Dasatinib drug substance to UV light (200 W h m⁻²) and fluorescent light (1.2 million lux-h).[1]
-
Dissolve in a suitable solvent for analysis.
6. HPLC Method for Dasatinib and its Degradants:
-
Column: Kinetex C18 (150 × 4.6 mm, 5 µm)
-
Mobile Phase A: 1.36 g of KH₂PO₄ in 1000 mL of water, pH adjusted to 7.8 with diluted KOH solution.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program is used.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 45°C
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of 2-aminothiazole compounds.
Diagram 2: Troubleshooting Logic for Low Degradation in Forced Degradation Studies
Caption: Decision tree for troubleshooting insufficient degradation in experiments.
Diagram 3: Simplified BCR-ABL Signaling Pathway Inhibition by Dasatinib
Caption: Inhibition of the BCR-ABL pathway by the 2-aminothiazole drug Dasatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 2-Amino-4-bromothiazole vs. 2-Amino-4-chlorothiazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the 2-aminothiazole motif is a privileged structure, appearing in a multitude of biologically active compounds. Palladium-catalyzed cross-coupling reactions are paramount for the derivatization of such scaffolds. This guide provides an objective comparison of the performance of 2-amino-4-bromothiazole and 2-amino-4-chlorothiazole in key cross-coupling reactions, supported by fundamental chemical principles and illustrative experimental data from analogous systems.
Executive Summary
In palladium-catalyzed cross-coupling reactions, This compound is the more reactive and versatile substrate compared to 2-amino-4-chlorothiazole . This heightened reactivity is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy relative to the carbon-chlorine (C-Cl) bond. Consequently, the crucial oxidative addition step in the catalytic cycle proceeds more readily with the bromo-substituted thiazole. This often translates to milder reaction conditions, shorter reaction times, and higher yields.
While 2-amino-4-chlorothiazole represents a more cost-effective starting material, its lower reactivity necessitates more forcing conditions, including higher temperatures, increased catalyst loadings, and the use of specialized, sterically hindered phosphine ligands to achieve comparable results. The choice between these two building blocks will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic route.
Reactivity Principles: C-Br vs. C-Cl Bond
The difference in reactivity between this compound and 2-amino-4-chlorothiazole is fundamentally governed by the strength of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, the oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining step.
The C-Br bond is weaker than the C-Cl bond, and thus, its cleavage requires less energy.[1][2] This facilitates a more rapid oxidative addition, accelerating the overall catalytic cycle.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~328 |
| C-Br | ~276 |
This data underscores the greater lability of the C-Br bond, leading to the general reactivity trend in cross-coupling: Ar-I > Ar-Br > Ar-Cl > Ar-F.
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For this compound, coupling with a variety of arylboronic acids can be expected to proceed with good to excellent yields under standard conditions. In contrast, 2-amino-4-chlorothiazole would likely require a more specialized catalyst system to achieve high conversion.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst System | Reaction Conditions | Expected Yield | Notes |
| This compound | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 80-100 °C, 2-12 h | Good to Excellent | Standard phosphine ligands are often sufficient. |
| 2-Amino-4-chlorothiazole | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) | 100-120 °C, 12-24 h | Fair to Good | Requires more active and sterically hindered ligands to facilitate oxidative addition.[3] |
Heck Reaction
The Heck reaction allows for the vinylation of aryl halides. The higher reactivity of this compound enables this transformation under relatively mild conditions. For 2-amino-4-chlorothiazole, higher temperatures and a more robust catalyst are generally necessary.
Table 2: Expected Performance in Heck Reaction
| Substrate | Typical Catalyst System | Reaction Conditions | Expected Yield | Notes |
| This compound | Pd(OAc)₂, P(o-tol)₃ | 100-120 °C, 12-24 h | Good to Excellent | Standard conditions are often effective. |
| 2-Amino-4-chlorothiazole | Palladacycles or NHC-ligated Pd | >120 °C, >24 h | Lower to Moderate | Often requires more specialized and thermally stable catalyst systems. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The amination of this compound can typically be achieved with a range of amines using standard catalyst systems. The coupling of 2-amino-4-chlorothiazole is more challenging and often necessitates the use of bulky biarylphosphine ligands.[3]
Table 3: Expected Performance in Buchwald-Hartwig Amination
| Substrate | Typical Catalyst System | Reaction Conditions | Expected Yield | Notes |
| This compound | Pd₂(dba)₃ with ligands like BINAP or Xantphos | 80-110 °C, 8-24 h | Good to Excellent | A broader range of amines can be coupled effectively. |
| 2-Amino-4-chlorothiazole | Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) | 100-130 °C, 18-36 h | Fair to Good | Requires highly active catalyst systems to overcome the stronger C-Cl bond. |
Experimental Protocols
The following are representative protocols for the cross-coupling of the more reactive this compound. For 2-amino-4-chlorothiazole, optimization of the catalyst system, temperature, and reaction time would be necessary.
Suzuki-Miyaura Coupling of this compound (General Protocol)
This protocol is adapted from procedures for similar bromo-heterocycles.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the 1,4-dioxane/water mixture (5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of this compound (General Protocol)
This protocol is based on established methods for the Heck reaction of bromopyridines.[4]
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.2 equivalents)
-
Pd(OAc)₂ (3 mol%)
-
P(o-tol)₃ (6 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add DMF (4 mL), Et₃N (1.5 mmol), and the alkene (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination of this compound (General Protocol)
This protocol is adapted from procedures for the amination of similar bromo-heterocycles.[5]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Sealable reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, sealable reaction tube, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing the Workflow and Reactivity Relationship
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Halogenated 2-Aminothiazoles: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of halogens—fluorine, chlorine, and bromine—onto this core structure has been a key strategy in modulating the biological efficacy of these compounds. This guide provides a comparative analysis of the anticancer and antimicrobial activities of halogenated 2-aminothiazoles, supported by experimental data and detailed methodologies.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of halogenated 2-aminothiazole derivatives have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a standard metric for anticancer activity. The data presented below summarizes the IC50 values of representative chloro, bromo, and fluoro-substituted 2-aminothiazoles.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-Substituted | ||||
| 1 | 3-Chlorobenzoyl | HT29 (Colon) | 0.63 | [1] |
| 2 | 3-Chlorobenzoyl | A549 (Lung) | 8.64 | [1] |
| 3 | 3-Chlorobenzoyl | HeLa (Cervical) | 6.05 | [1] |
| 4 | N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | M. tuberculosis | 0.024 | [2] |
| Bromo-Substituted | ||||
| 5 | 5-Bromo | H1299 (Lung) | 9.34 | [1] |
| 6 | 5-Bromo | SHG-44 (Glioma) | 6.61 | [1] |
| 7 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | [3] |
| Fluoro-Substituted | ||||
| 8 | ortho-Fluoro (on phenyl ring) | U251 (Glioblastoma) | - | [4] |
| 9 | ortho-Fluoro (on phenyl ring) | U138 (Glioblastoma) | - | [4] |
| 10 | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide | - | Potent KPNB1 inhibitor | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Position of Halogen: The position of the halogen substituent on the phenyl ring attached to the 2-aminothiazole core significantly influences anticancer activity. For chloro-substituted compounds, a meta-substitution on the phenyl ring generally shows better antitumor activity compared to other positions. The order of activity for different chloro-substitution positions on the phenyl ring has been observed as m-Cl > 3,4-Cl2 > 2,4-Cl2.[1]
-
Type of Halogen: While direct comparative studies are limited, the available data suggests that both chloro and bromo substitutions can lead to potent anticancer agents.[1][3] Fluorine substitution has also been shown to be beneficial, with ortho-fluoro substitution on a phenyl ring demonstrating notable activity.[4]
-
Substituents on the Thiazole Ring: The introduction of lipophilic substituents like a bromo group at the C5-position of the thiazole ring can result in micromolar IC50 values.[1]
Antimicrobial Activity: A Comparative Overview
Halogenated 2-aminothiazoles also exhibit significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is the standard measure of in vitro antimicrobial activity.
| Compound ID | Halogen Substitution | Microorganism | MIC (µg/mL) | Reference |
| Chloro-Substituted | ||||
| 11 | 3,4-Dichlorophenyl (on thiourea moiety) | S. aureus | 4-16 | |
| 12 | 3-Chloro-4-fluorophenyl (on thiourea moiety) | S. epidermidis | 4-16 | |
| 13 | 4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-carboxylic acid amide) | S. aureus | - | [6] |
| 14 | 4-(2-N-butyl-4-chloro-5-hydroxymethyl-imidazol-1-yl-methyl-biphenyl-2-carboxylic acid amide) | B. subtilis | - | [6] |
| Bromo-Substituted | ||||
| 15 | Bromo-substituted thiazole | Various Bacteria | - | [7] |
| 16 | Bromo-substituted thiazole | Various Fungi | - | [7] |
| Fluoro-Substituted | ||||
| 17 | Fluoro at para position (on phenyl ring of Schiff base) | Antibacterial & Antifungal | Very good activity | [6] |
Structure-Activity Relationship (SAR) Insights:
-
Halogenated Phenyl Groups: The presence of halogenated phenyl groups on a thiourea moiety attached to the 2-aminothiazole is important for activity against Gram-positive cocci.[5]
-
Electron-Withdrawing Groups: Compounds containing electron-withdrawing groups like nitro and fluoro at the para position of a phenyl ring have shown maximum inhibition in both antibacterial and antifungal activities.[6]
-
Fluoro Substituents: A small halogen substituent, like a 4-fluoro group, has been associated with excellent antimicrobial activity.[8]
Experimental Protocols
Hantzsch Thiazole Synthesis
A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[9][10][11][12][13]
Caption: General scheme of the Hantzsch synthesis of 2-aminothiazoles.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Caption: Workflow for the broth microdilution method to determine MIC.
Signaling Pathways and Mechanisms of Action
Inhibition of Aurora Kinases in Cancer
Several 2-aminothiazole derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of cell division.[16][17][18][19] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora kinase signaling by halogenated 2-aminothiazoles.
Inhibition of Bacterial Cell Wall Synthesis
Molecular docking studies suggest that the antibacterial activity of some 2-aminothiazole derivatives may involve the inhibition of MurB, an enzyme crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[15][20]
Caption: Inhibition of MurB in the bacterial peptidoglycan synthesis pathway.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. synarchive.com [synarchive.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. rupress.org [rupress.org]
- 20. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-bromothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 4-position of the thiazole ring significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-bromothiazole derivatives, summarizing their biological activities with supporting experimental data and detailed protocols.
Comparative Biological Activity of Bromo-Substituted 2-Aminothiazole Derivatives
While a systematic SAR study focused exclusively on this compound derivatives is not extensively available in the public literature, analysis of structurally related compounds provides valuable insights. The following tables summarize the biological activities of various bromo-substituted 2-aminothiazole analogs, highlighting the impact of different substitution patterns on their inhibitory and cytotoxic effects.
Enzyme Inhibition Profile
The 2-amino-4-(4-bromophenyl)thiazole scaffold has demonstrated potent inhibitory activity against several metabolic enzymes. The table below presents the inhibition constants (Ki) for a key derivative.
| Compound | Target Enzyme | Ki (µM) | Reference |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 | [3] |
| Acetylcholinesterase (AChE) | 0.129 ± 0.030 | [3] | |
| Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | [3] |
Table 1: Enzyme inhibitory activity of 2-amino-4-(4-bromophenyl)thiazole.
Anticancer Activity
Bromo-substituted 2-aminothiazole derivatives have shown promising anticancer activity against a range of human cancer cell lines. The nature and position of the bromo substituent, along with other modifications, play a crucial role in determining the cytotoxic potency.
| Compound ID | Core Structure | Substituents | Cell Line(s) | Activity | Reference |
| Analog 1 | 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | R¹ = Cl, Ar = 4-BrC₆H₄ | HS 578T (Breast Cancer) | IC₅₀ = 0.8 µM | [1][2] |
| Analog 2 | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | R¹= Cl; Ar = 4-BrC₆H₄ | NCI-H522 (Non-small cell lung), HT29 (Colon), SK-OV-3 (Ovarian), MCF7 (Breast), T-47D (Breast) | GI% = 31.4, 25.2, 37.7, 25.1, 41.0 | [1] |
| Analog 3 | 2-aminothiazole sublibrary | 4- or/and 5-position bromo substitution | H1299 (Lung Cancer), SHG-44 (Glioma) | Moderate to good activity |
Table 2: Anticancer activity of selected bromo-substituted 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends can be outlined for bromo-substituted 2-aminothiazole derivatives:
-
Position of the Bromo Group: While direct comparisons are limited, the presence of a bromo-phenyl group at the 4-position of the thiazole ring contributes to potent enzyme inhibition.[3] In more complex fused systems, a 4-bromo-phenyl substituent also leads to significant anticancer activity.[1][2]
-
Substituents on the 2-Amino Group: Acylation or further substitution on the 2-amino group is a critical determinant of activity. The introduction of complex side chains, often containing aromatic or heterocyclic moieties, is a common strategy to enhance potency.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance cell membrane permeability and improve interactions with hydrophobic pockets within target proteins.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of new analogs, detailed experimental protocols for key biological assays are provided below.
Cell Viability Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[4]
Kinase Inhibition Assay (Luminescence-Based)
Many 2-aminothiazole derivatives exhibit their anticancer effects by inhibiting protein kinases. The following is a general protocol for a luminescence-based kinase assay that measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant kinase (e.g., Aurora Kinase A)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (this compound derivatives)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds or a vehicle control to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using the detection reagents from the assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified Aurora A Kinase Signaling Pathway.
Caption: Experimental Workflow for a Kinase Inhibition Assay.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Maze: A Guide to Validating 2-Aminothiazole High-Throughput Screening Hits
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a frequent flier in high-throughput screening (HTS) campaigns, promising a versatile starting point for novel therapeutics. However, this privilege is often shadowed by the scaffold's notoriety for promiscuous binding and pan-assay interference (PAINS), making rigorous validation not just a procedural step, but a critical necessity to distinguish true gold from glittering dross. This guide provides a comparative framework for validating 2-aminothiazole HTS hits, supported by experimental data and detailed methodologies.
The journey from a primary HTS hit to a validated lead compound is fraught with potential pitfalls. For 2-aminothiazole derivatives, this path is particularly challenging due to their tendency to act as frequent hitters.[1][2] These compounds can interact non-specifically with a multitude of biological targets, leading to a high rate of false positives in primary screens.[2] Therefore, a multi-pronged validation strategy employing a cascade of orthogonal assays is paramount to eliminate artifacts and build confidence in the biological activity of these hits.
The Validation Funnel: A Workflow for Triaging 2-Aminothiazole Hits
A systematic approach is essential to efficiently triage the numerous hits emerging from an HTS campaign. The following workflow outlines a typical validation funnel, starting from initial hit confirmation and progressing to more detailed mechanistic studies.
Caption: A typical validation workflow for HTS hits.
Quantitative Comparison: Potency of 2-Aminothiazole Derivatives in Cellular Assays
The following tables summarize the in vitro potency of various 2-aminothiazole derivatives against different cancer cell lines. This data highlights the broad range of activities and the importance of specific substitutions on the 2-aminothiazole core.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives (IC50)
| Compound ID | Target/Pathway | Cell Line | IC50 (µM) |
| Dasatinib | Pan-Src Kinase | K562 (Leukemia) | <0.001 |
| Compound 1a | Aurora Kinase (putative) | MDA-MB-231 (Breast) | - |
| Compound 2a | Aurora Kinase (putative) | MDA-MB-231 (Breast) | - |
| Compound 8a | Not specified | Leukemia cell line | - |
| Compound 20 | Not specified | H1299 (Lung) | 4.89 |
| Compound 20 | Not specified | SHG-44 (Glioma) | 4.03 |
| Compound 28 | c-Met/ALK | A549 (Lung) | 8.64 |
| Compound 28 | c-Met/ALK | HeLa (Cervical) | 6.05 |
| Compound 28 | c-Met/ALK | HT29 (Colon) | 0.63 |
| Compound 28 | c-Met/ALK | Karpas299 (Lymphoma) | 13.87 |
Note: Some IC50 values were not available in the reviewed literature.
Key Experimental Protocols for Validation
Detailed and reproducible experimental protocols are the bedrock of reliable hit validation. Below are methodologies for key assays.
In Vitro Kinase Inhibition Assay (e.g., for Src or Nek2)
This assay determines the ability of a 2-aminothiazole derivative to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Src, Nek2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Test compound (2-aminothiazole derivative)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the kinase assay buffer.
-
In a 384-well plate, add the test compound or control.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit, following the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][4]
Surface Plasmon Resonance (SPR) for Binding Assessment
SPR is a label-free biophysical technique used to measure the binding affinity and kinetics of a compound to its target protein.
General Procedure:
-
Immobilize the purified target protein onto a sensor chip.
-
Prepare a series of concentrations of the 2-aminothiazole fragment or compound in a suitable running buffer.
-
Inject the compound solutions over the sensor surface and monitor the change in the SPR signal, which is proportional to the mass of the compound binding to the target.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Analyze the binding data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[5]
Understanding the Mechanism: Signaling Pathways
Validated 2-aminothiazole hits often exert their effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating the compound's mechanism of action.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Many anticancer agents target components of this pathway.
Caption: Simplified ERK/MAPK signaling pathway.[6]
Apoptosis Signaling Pathway
Induction of apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.
Caption: Intrinsic pathway of apoptosis.[7]
By systematically applying these validation strategies, researchers can confidently identify and advance 2-aminothiazole derivatives with genuine therapeutic potential, while avoiding the costly pursuit of promiscuous and non-specific compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. clyte.tech [clyte.tech]
- 5. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 2-Amino-4-bromothiazole-Based Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Amino-4-bromothiazole-based inhibitors, offering insights into their cross-reactivity profiles and performance against alternative compounds. The information presented herein is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these inhibitors for further research and development.
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[1] The introduction of a bromine atom at the 4-position of the thiazole ring can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the cross-reactivity profiling of this compound-based inhibitors, with a particular emphasis on their activity against key cellular targets such as Aurora kinases, KPNB1, carbonic anhydrases, and cholinesterases.
Comparative Analysis of Inhibitor Performance
To provide a clear comparison, the following tables summarize the inhibitory activities of a hypothetical this compound-based inhibitor, designated as ABT-X , against various targets. These values are juxtaposed with known alternative inhibitors to provide a benchmark for performance.
Disclaimer: The quantitative data presented in these tables for ABT-X is illustrative and based on general trends observed for aminothiazole-based inhibitors. Actual values for specific this compound derivatives must be determined experimentally.
Table 1: Kinase Inhibition Profile
This compound derivatives have been investigated as inhibitors of various kinases, with a notable interest in Aurora kinases due to their role in mitosis and cancer progression.[2][3]
| Kinase Target | ABT-X (IC50, nM) | Alisertib (MLN8237) (IC50, nM)[4] | Dasatinib (IC50, nM)[5] |
| Aurora A | 50 | 1.2 | 30 |
| Aurora B | 75 | 396.5 | 18 |
| Src | 25 | >10,000 | 0.8 |
| Abl | 40 | >10,000 | 0.6 |
| EGFR | >1000 | >10,000 | 110 |
| VEGFR2 | 800 | >10,000 | 22 |
Table 2: Inhibition of Other Key Cellular Targets
Beyond kinases, the 2-aminothiazole scaffold has shown activity against other important cellular proteins.
| Target | ABT-X (IC50, µM) | Alternative Inhibitor | Alternative Inhibitor (IC50, µM) |
| KPNB1 | 5.2 | Importazole | 10 |
| Carbonic Anhydrase II | 8.7 | Acetazolamide | 0.012 |
| Acetylcholinesterase | >20 | Donepezil[6] | 0.057 |
| Butyrylcholinesterase | 15.4 | Tacrine[6] | 0.033 |
Signaling Pathways
To visualize the mechanism of action and potential off-target effects of this compound-based inhibitors, the following diagrams illustrate the key signaling pathways associated with their primary targets.
Aurora Kinase Signaling Pathway
Caption: Simplified Aurora Kinase A signaling pathway and the inhibitory action of ABT-X.
KPNB1-Mediated Nuclear Import Pathway
Caption: KPNB1-mediated nuclear import pathway and the inhibitory action of ABT-X.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[7]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[8]
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) at the desired concentration and incubate for a specific time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Kinobeads Pulldown Assay
This chemical proteomics approach is used to identify the targets and off-targets of kinase inhibitors from cell lysates.[9]
Materials:
-
Kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors)
-
Cell or tissue lysates
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Incubate the cell or tissue lysate with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Add the Kinobeads to the lysate and incubate to allow the kinases to bind to the beads.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS).
-
Prepare the eluted proteins for mass spectrometry analysis by in-gel or in-solution digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that were pulled down. The displacement of a kinase from the beads in the presence of the test inhibitor indicates that the inhibitor binds to that kinase. The potency of this interaction can be determined by measuring the displacement at different inhibitor concentrations.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors for a variety of therapeutic targets. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the rational design and evaluation of novel inhibitors based on this versatile chemical moiety. A thorough understanding of the cross-reactivity profile is crucial for the development of safe and effective therapeutic agents, and the methodologies outlined herein provide a robust framework for achieving this goal. Further experimental validation is essential to confirm the specific activities and selectivities of individual this compound-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. An overview of carbohydrate-based carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Faces of 2-Aminothiazoles: A Comparative Guide to In Vitro and In Vivo Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminothiazole drug candidates, bridging the critical gap between laboratory performance and preclinical efficacy. The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of approved anticancer drugs like Dasatinib and Alpelisib.[1] This guide delves into the quantitative data from in vitro and in vivo studies, details the experimental methodologies, and visualizes the key signaling pathways these compounds modulate.
The successful translation of a promising compound from in vitro assays to in vivo models is a pivotal challenge in drug discovery. This guide utilizes published data to offer a comparative analysis of representative 2-aminothiazole derivatives, highlighting the correlation—or disparity—between their performance in cellular assays and whole-organism models.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of selected 2-aminothiazole derivatives. This direct comparison is essential for understanding the therapeutic potential and limitations of these compounds.
Table 1: In Vitro Cytotoxicity of 2-Aminothiazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 Value |
| Dasatinib | K562 | Chronic Myeloid Leukemia | < 1 µM |
| MDA-MB-231 | Breast Cancer | < 1 µM | |
| MCF-7 | Breast Cancer | < 1 µM | |
| HT-29 | Colon Cancer | < 1 µM | |
| Alpelisib (BYL719) | SNUC4 (PIK3CA mutant) | Colorectal Cancer | IC50 values calculated for various cell lines |
| DLD1 (PIK3CA/KRAS mutant) | Colorectal Cancer | IC50 values calculated for various cell lines | |
| Compound 21 | K562 | Chronic Myeloid Leukemia | 16.3 µM[1] |
| MDA-MB-231 | Breast Cancer | > 20.2 µM[1] | |
| MCF-7 | Breast Cancer | > 20.2 µM[1] | |
| HT-29 | Colon Cancer | 21.6 µM[1] | |
| Compound 20 | H1299 | Lung Cancer | 4.89 µM[2] |
| SHG-44 | Glioma | 4.03 µM[2] | |
| Compound A (Cdk4/6 Inhibitor) | T98G | Glioma | Induces G1 arrest |
| Eol-1 | Leukemia | Sensitive in cell proliferation assay | |
| OMS5 | A549 | Lung Cancer | 22.13 - 61.03 µM[3] |
| MCF-7 | Breast Cancer | 22.13 - 61.03 µM[3] | |
| OMS14 | A549 | Lung Cancer | 22.13 - 61.03 µM[3] |
| MCF-7 | Breast Cancer | 22.13 - 61.03 µM[3] |
Table 2: In Vivo Efficacy of Selected 2-Aminothiazole Derivatives in Xenograft Models
| Compound/Derivative | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Dasatinib | B16.OVA murine melanoma | Melanoma | 30 mg/kg/day (i.g.) | Significant reduction in tumor growth |
| Alpelisib with Fulvestrant | Patients with PIK3CA-mutated HR+/HER2- breast cancer | Breast Cancer | 300 mg/day | Progression-free survival of 11 months vs 5.7 for placebo[4] |
| Compound 19 (prodrug) | HCT116 human colon carcinoma | Colon Cancer | 50 mg/kg (daily, i.p.) | Significant antitumor activity |
| Compound A (Cdk4/6 Inhibitor) | Eol-1 xenograft in nude rats | Leukemia | Not specified | Inhibition of pRb phosphorylation and BrdU incorporation at 510 nM plasma concentration[5] |
| Compound 12m | Acute murine model of inflammation | Not applicable | 60 mg/kg (oral) | 90% inhibition in LPS-induced TNFα production[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of 2-aminothiazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium, typically supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-aminothiazole derivatives for a defined period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition and Incubation: The MTT reagent is added to each well and the plates are incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.[2]
-
Solubilization and Absorbance Measurement: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.[2] The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Antitumor Efficacy: Xenograft Model
Xenograft models in immunocompromised mice are a standard method for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10^6 HCT116 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[7]
-
Tumor Growth and Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[7] Tumor volume and the body weight of the mice are measured regularly (e.g., every three days). Tumor volume is often calculated using the formula: (length × width²)/2.[7]
-
Treatment Administration: Once the tumors reach the desired size, the mice are randomized into control (vehicle) and treatment groups. The 2-aminothiazole compound is administered according to a specific dosing regimen (e.g., daily intraperitoneal injections at 50 mg/kg).[7]
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
PI3K/Akt Signaling Pathway
Many 2-aminothiazole derivatives, including the clinically approved drug Alpelisib, target the PI3K/Akt signaling pathway, which is crucial for cell proliferation, growth, and survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminothiazole derivatives.
VEGFR Signaling Pathway
Several 2-aminothiazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth.
Caption: VEGFR signaling pathway and its inhibition by 2-aminothiazole compounds.
Experimental Workflow: From In Vitro to In Vivo
The progression from initial compound screening to preclinical evaluation follows a structured workflow.
Caption: A typical experimental workflow for the evaluation of 2-aminothiazole drug candidates.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Correlative studies investigating effects of PI3K inhibition on peripheral leukocytes in metastatic breast cancer: potential implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Amino-4-bromothiazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 2-Amino-4-bromothiazole is a valuable intermediate in the synthesis of various biologically active compounds. This guide provides an objective comparison of different synthetic strategies to obtain this target molecule, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented: a multi-step synthesis involving the deprotection of a Boc-protected precursor and the classic Hantzsch thiazole synthesis. A third approach, direct bromination, is also discussed to highlight the challenges of regioselectivity.
| Parameter | Route 1: Deprotection of Boc-Protected Precursor | Route 2: Hantzsch Thiazole Synthesis (Representative) |
| Starting Materials | tert-butyl (4-bromothiazol-2-yl)carbamate, Trifluoroacetic acid, Dichloromethane | α-Haloketone (e.g., 1-bromo-3,3-dimethyl-2-butanone), Thiourea, Ethanol |
| Reaction Steps | 1 (deprotection) | 1 (condensation/cyclization) |
| Yield (%) | 94%[1] | Varies (High for similar substrates) |
| Reaction Time | 4 hours[1] | 2-4 hours (reflux) |
| Reaction Temperature | 20 °C[1] | Reflux (approx. 78 °C) |
| Catalyst | None (acid-mediated) | None (typically) |
| Solvent | Dichloromethane[1] | Ethanol |
| Overall Assessment | High-yielding final step, but requires synthesis of the precursor. Offers good control and purity. | A direct and classical approach, but the availability of the specific α-haloketone for this compound can be a limitation. |
Experimental Protocols
Route 1: Synthesis via Deprotection of a Boc-Protected Precursor
This route involves two main stages: the synthesis of the Boc-protected intermediate, tert-butyl (4-bromothiazol-2-yl)carbamate, and its subsequent deprotection to yield the final product.
Stage 1: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate
This intermediate can be synthesized from tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate. A solution of N-bromosuccinimide (1.5 eq.) in anhydrous acetonitrile is added dropwise to a suspension of the carbamate (1.0 eq.) and triphenylphosphine (1.5 eq.) in acetonitrile under a nitrogen atmosphere. The reaction is stirred at 20 °C overnight. After quenching with water, the product is extracted with ethyl acetate, washed with brine, and dried.[1]
Stage 2: Synthesis of this compound
A solution of tert-butyl (4-bromothiazol-2-yl)carbamate (2 mmol) in dichloromethane (8 mL) is stirred at 20 °C with trifluoroacetic acid (5 mL). After 4 hours, the solution is evaporated to dryness. The residue is then partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane. The organic layers are combined and evaporated to give this compound as a white solid.[1]
Route 2: Hantzsch Thiazole Synthesis (Representative Protocol)
While a direct Hantzsch synthesis for this compound is not readily found in the literature due to the required starting materials, a representative procedure for a similar compound, 2-Amino-5-bromo-4-tert-butylthiazole, illustrates the methodology.
This synthesis is a two-step process starting with the bromination of pinacolone to form the α-haloketone intermediate, 1-bromo-3,3-dimethyl-2-butanone. This intermediate is then condensed with thiourea.[2]
Step 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone
To a solution of pinacolone in methanol with a catalytic amount of hydrobromic acid, bromine is added dropwise at 0 °C. The reaction is then stirred at room temperature for 12-16 hours. The product is purified by vacuum distillation.[2]
Step 2: Hantzsch Condensation
The synthesized 1-bromo-3,3-dimethyl-2-butanone is then reacted with thiourea in refluxing ethanol to yield the 2-aminothiazole derivative.[3]
Challenged Approach: Direct Bromination of 2-Aminothiazole
Direct bromination of 2-aminothiazole is a theoretically straightforward approach. However, the powerful activating and ortho-, para-directing effect of the 2-amino group leads to preferential electrophilic substitution at the C5 position of the thiazole ring. Achieving selective bromination at the C4 position is challenging and often results in a mixture of products or the undesired 5-bromo isomer. Enzymatic bromination has also been explored, which similarly shows a high selectivity for the 5-position.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the discussed synthetic routes, the following diagrams are provided.
Caption: Overview of synthetic strategies for this compound.
Caption: Decision workflow for synthesizing this compound.
References
Benchmarking New 2-Aminothiazole Derivatives: A Comparative Guide to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an objective comparison of newly developed 2-aminothiazole derivatives against established inhibitors, supported by experimental data to aid in drug discovery and development efforts.
Performance Comparison: 2-Aminothiazole Derivatives vs. Known Inhibitors
The inhibitory potential of novel 2-aminothiazole derivatives has been evaluated against several key enzyme targets. The following tables summarize their in vitro performance, benchmarked against well-known inhibitors.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes crucial for processes like pH regulation and CO2 homeostasis.[2][3] Certain isoforms, such as CA IX and XII, are tumor-associated, making them attractive targets for anticancer therapies.[2]
| Compound | Target Isoform | Ki (μM) | Known Inhibitor | Target Isoform | Ki (μM) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 | Acetazolamide | hCA I | - |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 | Acetazolamide | hCA II | - |
| Substituted benzothiazole-6-sulfonamides (e.g., 6a) | hCA II | 0.0376 | Acetazolamide | hCA II | Potent inhibitor |
| Substituted benzothiazole-6-sulfonamides (e.g., 6a) | hCA VII | 0.4424 | Acetazolamide | hCA VII | Potent inhibitor |
Data sourced from multiple studies, direct comparison of Ki values should be done with caution due to potential variations in experimental conditions.[4][5]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Their inhibition is a primary strategy for the treatment of Alzheimer's disease.[6]
| Compound | Target Enzyme | IC50 (μM) | Known Inhibitor | Target Enzyme | IC50 (μM) |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 (Ki) | Donepezil | AChE | 0.056 ± 0.22 |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 (Ki) | - | BChE | - |
| Thiazole derivative 6l | AChE | 0.079 ± 0.16 | Donepezil | AChE | 0.056 ± 0.22 |
| Thiourea derivative 3c | BChE | 0.33 | - | BChE | - |
| Benzamide derivative 10e | AChE | 1.47 | Donepezil | AChE | - |
| Benzamide derivative 10e | BChE | 11.40 | - | BChE | - |
IC50 and Ki values are presented as reported in the respective studies. Direct comparisons are most accurate when conducted within the same study.[4][6][7]
Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Consequently, kinase inhibitors are a major class of anticancer drugs.
| Compound | Target Kinase | IC50 (μM) | Known Inhibitor | Target Kinase | IC50 (μM) |
| Aryl 2-aminothiazole 7 | CK2α | 3.4 | CX-4945 (Silmitasertib) | CK2α | 0.014 |
| 2-aminothiazole derivative 28 | - | 0.63 (HT29 cells) | Dasatinib | Bcr-Abl | Potent Inhibitor |
| 2-aminothiazole derivative 10 | - | 2.01 (HT29 cells) | Dasatinib | Bcr-Abl | Potent Inhibitor |
Cell-based IC50 values reflect the compound's effect on cell proliferation, which may be influenced by inhibition of various kinases.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these 2-aminothiazole derivatives.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the fundamental steps for determining the inhibitory activity of a compound against a target enzyme.
-
Preparation of Reagents : Prepare a suitable buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the buffer. Any necessary cofactors should also be included.[10]
-
Enzyme Dilution : Dilute the enzyme to a concentration that allows for a measurable rate of reaction.[10]
-
Pre-incubation with Inhibitor : Mix the enzyme with various concentrations of the inhibitor and allow them to incubate for a specific period to permit binding.[10]
-
Initiation of Reaction : Add the substrate to the enzyme-inhibitor mixture to start the reaction.[10]
-
Monitoring the Reaction : Measure the rate of product formation or substrate depletion over time using a suitable detection method, such as spectrophotometry or fluorometry.[10]
-
Data Analysis : Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.[7]
-
Reagents : Acetylthiocholine (ATC) or butyrylthiocholine (BTC) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Reaction Principle : The cholinesterase enzyme hydrolyzes the substrate (ATC or BTC) to produce thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Procedure :
-
Add buffer, DTNB, and the test inhibitor to a microplate well.
-
Add the cholinesterase enzyme and incubate.
-
Initiate the reaction by adding the substrate (ATC or BTC).
-
Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) over time.
-
-
Analysis : The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these inhibitors.
Caption: Inhibition of a generic kinase signaling pathway by a 2-aminothiazole derivative.
References
- 1. What is the significance of protein kinases in cellular signaling? | AAT Bioquest [aatbio.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinases | Cell Signaling Technology [cellsignal.com]
Comparative Selectivity Profiling of 2-Amino-4-bromothiazole Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 2-Amino-4-bromothiazole Derivatives as Kinase Inhibitors, Featuring Comparative Experimental Data and Methodologies.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target the ATP-binding site of a wide range of protein kinases. The strategic introduction of a bromine atom at the 4-position of the thiazole ring can influence the compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the selectivity profiles of this compound-based kinase inhibitors, supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutics.
Quantitative Selectivity Profiling
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. Off-target effects can lead to toxicity and limit the clinical utility of a compound. The following table summarizes the inhibitory activity of a series of this compound derivatives against a panel of representative kinases. The data, compiled from various studies, is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allowing for a direct comparison of potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Cmpd-1 | Aurora A | 15 | Dasatinib | Src | <1 |
| Aurora B | 35 | Abl | 1 | ||
| Src | 250 | c-Kit | 12 | ||
| CDK2/CycE | >1000 | PDGFRβ | 28 | ||
| Cmpd-2 | Aurora A | 8 | |||
| Aurora B | 18 | ||||
| Src | 150 | ||||
| CDK2/CycE | 850 | ||||
| Cmpd-3 | Aurora A | 22 | |||
| Aurora B | 50 | ||||
| Src | 400 | ||||
| CDK2/CycE | >1000 |
Note: The data for Cmpd-1, Cmpd-2, and Cmpd-3 are hypothetical representations derived from structure-activity relationship trends observed in the literature for 2-aminothiazole derivatives. Dasatinib, a well-characterized kinase inhibitor containing a 2-aminothiazole motif, is included for comparative purposes. Actual IC50 values can vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human kinases (e.g., Aurora A, Aurora B, Src, CDK2/CycE)
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, its specific peptide substrate, and the kinase assay buffer.
-
Add the test compounds at various concentrations to the respective wells. Include a no-inhibitor (DMSO) control.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at or near the Km for each kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of the inhibitors.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound kinase inhibitors.
A Head-to-Head Comparison of 2-Aminothiazole and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole motif is a privileged heterocyclic scaffold, forming the backbone of numerous biologically active compounds and approved drugs. Its synthetic accessibility and ability to engage in key hydrogen bonding interactions have made it a staple in medicinal chemistry. This guide provides an objective comparison of the 2-aminothiazole scaffold against other prominent heterocyclic systems, including 2-aminooxazole, imidazole, and pyrazole, with a focus on their performance in anticancer and antimicrobial applications. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed scaffold selection decisions.
Performance Comparison: Quantitative Data
The biological activity of heterocyclic compounds is profoundly influenced by the nature and position of their substituents. The following tables summarize in vitro data for various derivatives, offering a comparative perspective on their efficacy.
Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below presents the IC50 values of various heterocyclic derivatives against several human cancer cell lines.[1][2]
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiazole | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [1] |
| 4,5-butylidene and benzylic amine derivative | H1299 (Lung) | 4.89 | [2] | |
| 4,5-butylidene and benzylic amine derivative | SHG-44 (Glioma) | 4.03 | [2] | |
| N-Acyl derivative with 3-chlorobenzoyl group | HT29 (Colon) | 2.01 | [3] | |
| Imidazole | 4-aminoimidazole derivative | Src Kinase | 0.09 - 0.48 (Ki) | [4] |
| Pyrazole | Thiazolyl-pyrazole hybrid | OVCAR-4 (Ovarian) | 1.57 | [5] |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
2-Aminothiazole:
-
Acylation of the 2-amino group, particularly with substituted benzoyl moieties, can significantly enhance anticancer potency.[3][6]
-
Aromatic substitutions on the thiazole ring generally lead to better antitumor activity compared to aliphatic ones.[6]
-
The introduction of lipophilic substituents at the 4- and 5-positions of the thiazole ring has shown promising results.[2]
-
-
Imidazole & Pyrazole:
-
These scaffolds are also prevalent in kinase inhibitors and other anticancer agents.[4] Direct, extensive side-by-side comparisons with 2-aminothiazole under identical conditions are limited in the literature, but individual derivatives show potent activities.
-
Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of 2-aminothiazole and 2-aminooxazole derivatives against various microbial strains.
| Scaffold | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| 2-Aminothiazole | Piperazinyl derivative | Staphylococcus aureus (MRSA) | 4 | [7] |
| Piperazinyl derivative | Escherichia coli | 8 | [7] | |
| Thiazolyl-thiourea derivative | Staphylococcus aureus | 4 - 16 | [7] | |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis | 0.008 | [7] | |
| 2-Aminooxazole | N-oxazolylcarboxamide of pyridinecarboxylic acid | Mycobacterium tuberculosis H37Ra | 3.13 | [8] |
Comparative Study: 2-Aminothiazole vs. 2-Aminooxazole
A study directly comparing isosteres of N-thiazolylcarboxamides and N-oxazolylcarboxamides revealed key differences:
-
Antimycobacterial Activity: Oxazole-containing compounds generally exhibited higher activity against mycobacteria, including multidrug-resistant strains.[8]
-
Physicochemical Properties: The 2-aminooxazole derivatives demonstrated significantly increased hydrophilicity and water solubility (often by two orders of magnitude) compared to their 2-aminothiazole counterparts.[8] This can be a crucial advantage in drug development, potentially leading to improved pharmacokinetic profiles.
-
Cytotoxicity: No significant difference in cytotoxicity against the HepG2 cell line was observed between the two scaffolds.[8]
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
2-Aminothiazole:
Key Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways often targeted by 2-aminothiazole derivatives and general experimental workflows.
Caption: Simplified PI3K/AKT/mTOR signaling pathway often targeted by 2-aminothiazole kinase inhibitors.
Caption: Role of Aurora A Kinase in cell cycle progression, a target for 2-aminothiazole inhibitors.
Caption: The ATR/CHK1 DNA damage response pathway, a target for anticancer therapies including 2-aminothiazole derivatives.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hantzsch Thiazole Synthesis
This reaction is a classical and widely used method for the synthesis of the 2-aminothiazole core.[9][10]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thiourea or substituted thioamide
-
Solvent (e.g., Methanol or Ethanol)
-
Aqueous sodium carbonate (Na2CO3) solution (5%)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel, filtration flask
Procedure:
-
In a round-bottom flask, combine the α-haloketone and the thioamide in the chosen solvent.[9]
-
Heat the mixture to reflux with stirring for a specified time (e.g., 30 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
Pour the reaction mixture into a beaker containing an aqueous solution of sodium carbonate to neutralize the acid formed and precipitate the product.[9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[9]
-
Wash the filter cake with water to remove any inorganic salts.[9]
-
Dry the collected solid to obtain the crude 2-aminothiazole derivative.
-
The product can be further purified by recrystallization if necessary.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (2-aminothiazole derivatives and other heterocyclic scaffolds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[11][12]
-
Formazan Solubilization: During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals. Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.[11]
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value from the dose-response curve.[3]
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][14][15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).[6]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 16-24 hours.[14][15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3] Alternatively, a microplate reader can be used to measure the optical density.
In Vitro Kinase Inhibition Assay
These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.[16][17]
Materials:
-
Recombinant kinase enzyme
-
Specific peptide or protein substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds
-
Detection reagents (e.g., radiometric [γ-32P]-ATP or non-radiometric such as ADP-Glo™ Kinase Assay)
-
384- or 96-well plates
-
Plate reader (scintillation counter or luminometer/fluorometer)
Procedure (General Non-Radiometric):
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, add the kinase enzyme, the substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test compounds or a vehicle control to the respective wells. Pre-incubate for a short period to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[16]
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).
-
IC50 Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19][20][21]
Materials:
-
Cells treated with test compounds
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., cold 70% ethanol)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and untreated cells and wash with PBS. Fix the cells by slowly adding them to cold 70% ethanol while vortexing and store at 4°C for at least 2 hours.[19][21]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution, which contains a fluorescent dye that binds to DNA and an RNase to remove RNA.[19]
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature for 30 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase of the cell cycle.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. atcc.org [atcc.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
Comparative Analysis of 2-Amino-4-Bromothiazole Derivatives in Kinase Active Sites: A Docking Study Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives are well-documented as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in diseases like cancer.[1][2] The strategic inclusion of a bromine atom at the C4 or C5 position not only influences the electronic and steric properties of the molecule but also provides a versatile chemical handle for further structural modifications, enabling the creation of diverse compound libraries for drug discovery.[2]
This guide provides a comparative overview of docking studies involving 2-amino-4-bromothiazole and related aminothiazole derivatives against various kinase targets. It synthesizes computational data with experimental findings to offer a clear perspective on their potential as therapeutic agents.
Kinase Signaling and Inhibition
Protein kinases are key regulators of most major cellular processes. They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins, an action that can activate or deactivate the substrate. In many cancers, these signaling pathways are constitutively active, leading to uncontrolled cell growth and proliferation. Kinase inhibitors typically work by competing with ATP for the binding site in the kinase's active cleft, thereby blocking the phosphorylation event and halting the downstream signaling cascade.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed and standardized experimental protocols are crucial. Below are methodologies for both the computational (in-silico) and experimental (in-vitro) evaluation of kinase inhibitors.
In-Silico Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction forces.
-
Receptor Preparation:
-
The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm).
-
The binding site is defined based on the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
The 2D structures of the 2-aminothiazole derivatives are drawn and converted to 3D structures.
-
Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges and rotatable bonds are assigned.
-
-
Docking Simulation:
-
Software such as AutoDock, Molegro Virtual Docker, or Schrödinger's Glide is used.[3][4]
-
The prepared ligands are docked into the defined active site of the receptor.
-
A scoring function is used to rank the different poses of each ligand based on the predicted binding affinity (e.g., kcal/mol). The most favorable pose with the lowest binding energy is selected for analysis.
-
-
Post-Docking Analysis:
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues are visualized and analyzed.
-
For further validation, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time.
-
In-Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for confirming the inhibitory potential of compounds identified through docking studies.
-
Reaction Setup: A kinase reaction is prepared in a multi-well plate containing the kinase of interest, a specific peptide substrate, and the kinase assay buffer.
-
Compound Addition: The 2-aminothiazole test compounds, dissolved in DMSO, are added to the wells at various concentrations. A known inhibitor (e.g., Sorafenib, Dasatinib) is used as a positive control, and DMSO alone serves as a negative control.
-
Initiation and Incubation: The kinase reaction is initiated by adding ATP. The plate is then incubated at room temperature for a specified period (e.g., 1 hour).
-
ADP Detection: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.
-
IC50 Calculation: The percentage of kinase inhibition is calculated relative to the negative control. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Docking Studies
The following table summarizes the results from various molecular docking studies of 2-aminothiazole derivatives against different kinase targets.
| Derivative Class | Kinase Target (PDB ID) | Docking Score (kcal/mol) | Docking Software | Reference |
| 2-Aminothiazole Derivatives | Aurora Kinase (1MQ4) | -9.67 (for compound 1a) | AutoDock v4.2.6 | [3] |
| Thiazolidinone Hybrids | TNBC Target (3AD6) | -8.6 to -8.8 | Not Specified | [5] |
| 2-Phenyl-aminothiazoles | FabH (3iL9) | -14.36 (for compound S7) | Molegro Virtual Docker | [4] |
| Benzothiazole Derivatives | S. aureus protein (7EL1) | -8.1 (for compound 1) | AutoDock Vina | [6] |
| Benzothiazole Derivatives | K. aerogenes protein (2KAU) | -8.5 (for compound 3) | AutoDock Vina | [6] |
Data Presentation: Biological Activity
This table compares the in-vitro inhibitory activity (IC50) of selected thiazole derivatives with that of established kinase inhibitors.
| Derivative / Compound | Kinase Target | IC50 Value (µM) | Comparison / Standard Drug | IC50 Value (µM) | Reference |
| Thiazole Derivative 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 | [7] |
| Thiazole Derivative 4b | MDA-MB-231 (Cell Line) | 3.52 | Sorafenib | 1.18 | [8] |
| Thiazole Derivative 4d | MDA-MB-231 (Cell Line) | 1.21 | Sorafenib | 1.18 | [8] |
| Aminothiazole Cmpd. 29 | Aurora A | 0.079 | - | - | [9] |
| Aminothiazole Cmpd. 30 | Aurora A | 0.140 | - | - | [9] |
| Pyrazole-Thiazolidinone (P-6) | Aurora A | 0.11 | VX-680 (Tozasertib) | Not Specified | [10] |
| Dasatinib (BMS-354825) | Abl Kinase | <0.001 | - | - | [] |
| Gefitinib | EGFR | 0.037 | - | - | [] |
| Imatinib | PDGFR | 0.1 | - | - | [] |
Conclusion
The collective findings from numerous computational and experimental studies underscore the significant potential of the 2-aminothiazole scaffold, particularly with bromo-substitutions, in the design of novel kinase inhibitors. Docking studies consistently predict strong binding affinities of these derivatives within the ATP-binding sites of various oncogenic kinases, including Aurora, VEGFR-2, and EGFR.[3][7][8] These in-silico predictions are frequently substantiated by in-vitro assays, where derivatives have demonstrated potent inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or even exceeding the potency of established drugs.[7][8][9] The strategic placement of a bromine atom offers a valuable vector for optimization, allowing for fine-tuning of potency and selectivity. The continued exploration of this compound derivatives represents a promising avenue for the development of next-generation targeted cancer therapies.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Computational Analysis of Novel 4-Thiazolidinone Derivatives as Potential Anti-Breast Cancer Agents: Docking, Pharmacokinetics, and Molecular Dynamics Study" [medmedchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of 2-Amino-4-bromothiazole Containing Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount for advancing safe and effective therapeutics. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted agents. The inclusion of a 4-bromo substituent can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the off-target profiles of compounds containing the 2-amino-4-bromothiazole moiety, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile of a Dasatinib Analog Series
Data Presentation: Kinase Inhibition Profile of Dasatinib and its Analogs
The following table summarizes the kinase targets for Dasatinib and two of its conformation-selective analogs that bind to the inactive "DFG-out" conformation of the kinase. The data is presented as a list of targeted kinases, highlighting both common and unique off-target interactions. This comparison illustrates how subtle structural modifications can significantly alter the selectivity profile of a 2-aminothiazole-based inhibitor.
| Compound | Intended Conformation | Common Kinase Targets (with Dasatinib) | Unique Kinase Targets |
| Dasatinib | Active ("DFG-in") | ABL1, ABL2, SRC, LCK, YES1, FYN, BTK, TEC, BMX, CSK, EPHA2, EPHA3, EPHA4, EPHA5, EPHA7, EPHA8, EPHB1, EPHB2, EPHB3, EPHB4, KIT, PDGFRB, DDR1, DDR2, RIOK1, RIOK3, STK10, ZAK | FGR, HCK, LYN, BLK, FRK, PTK6, SRMS, TNK2, CSF1R, PDGFRA, FLT3, KDR, FLT1, FLT4, TEK, FES, LMTK2, LMTK3, MAP4K4, MEK1, MEK2, GAK, SLK, STK3, STK4, MST1R, MUSK, NTRK1, NTRK2, NTRK3, RET, ROS1, LTK, ALK, TRKA, TRKB, TRKC |
| DAS-DFGO-I | Inactive ("DFG-out") | ABL1, ABL2, SRC, LCK, YES1, FYN, BTK, TEC, BMX, CSK, EPHA2, EPHA3, EPHA4, EPHA5, EPHA7, EPHA8, EPHB1, EPHB2, EPHB3, EPHB4, KIT, PDGFRB, DDR1, DDR2, RIOK1, RIOK3, STK10, ZAK | RIPK2, GCK, MAP4K2, MINK1, TNIK, MAP3K1, MAP3K4, MAP3K5, MAP3K7, MEK4, MEK7, ZAK |
| DAS-DFGO-II | Inactive ("DFG-out") | ABL1, ABL2, SRC, LCK, YES1, FYN, BTK, TEC, BMX, CSK, EPHA2, EPHA3, EPHA4, EPHA5, EPHA7, EPHA8, EPHB1, EPHB2, EPHB3, EPHB4, KIT, PDGFRB, DDR1, DDR2, RIOK1, RIOK3, STK10, ZAK | CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B, DYRK2, DYRK3, HIPK1, HIPK2, HIPK3, HIPK4, PRKD1, PRKD2, PRKD3 |
This data is illustrative and compiled from publicly available information on Dasatinib and its analogs. The precise off-target profile can vary based on the screening platform and assay conditions.
Experimental Protocols
A variety of experimental techniques are employed to determine the on- and off-target activities of small molecule inhibitors. Below are detailed protocols for three widely used methods for assessing kinase inhibitor selectivity and target engagement.
KinomeScan™ Competition Binding Assay
This method provides a quantitative measure of inhibitor binding to a large panel of kinases.
Principle: Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Experimental Workflow:
Safety Operating Guide
Proper Disposal of 2-Amino-4-bromothiazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Amino-4-bromothiazole
Proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This compound, a halogenated thiazole derivative, requires meticulous handling and disposal through a certified hazardous waste program. Adherence to the following procedures is imperative to safeguard personnel and the environment. This guide provides procedural, step-by-step instructions for the safe and compliant disposal of this chemical waste in a research setting.
Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the hazards associated with this compound. This compound is classified as hazardous, and appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard and Safety Data
A summary of the key safety information for this compound is provided in the table below. This information is fundamental for a comprehensive risk assessment prior to handling and disposal.
| Property | Value | Reference |
| CAS Number | 502145-18-8 | |
| Molecular Formula | C₃H₃BrN₂S | [1][2] |
| Molecular Weight | 179.04 g/mol | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation | [1] |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP280 - Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be strictly followed for the safe disposal of this compound. This procedure is applicable to the pure compound as well as any materials contaminated with it, such as weighing paper, gloves, or absorbent pads.
Waste Segregation
The cardinal rule for the disposal of this compound is stringent waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[3] Mixing different waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process. Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
Waste Collection and Containerization
Collect all waste this compound, including any contaminated disposable materials, in a dedicated, compatible, and sealable container. The container should be robust and made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE). Ensure the container is in good condition with a secure, leak-proof cap. To prevent spillage and allow for expansion, do not overfill the container, leaving adequate headspace.[3]
Labeling of Waste Containers
Proper labeling is a critical compliance and safety step. As soon as the first quantity of waste is added, the container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity or concentration of the waste
-
The date when the waste was first added to the container
-
The name of the principal investigator and the specific laboratory location
Storage of Chemical Waste
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials. The storage area must be clearly marked as a hazardous waste storage location.
Arranging for Disposal
Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy, arrange for its collection. This should be done through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your institution's specific protocols for requesting a waste pickup. All disposal must be in accordance with local, state, and federal regulations.[4] Do not, under any circumstances, dispose of this chemical in the regular trash or down the sanitary sewer.
Disposal of Empty Containers
An empty container that previously held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-4-bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-4-bromothiazole in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. All personnel must be familiar with its Safety Data Sheet (SDS) before commencing any work.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) |
Required Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data. |
| Eye and Face Protection | Safety goggles and face shield | Wear tightly sealed safety goggles to protect against dust and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Body Protection | Laboratory coat | A flame-retardant lab coat that fastens securely is required. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when working outside of a certified chemical fume hood or when there is a risk of inhaling dust or aerosols. The type of respirator should be selected based on a formal risk assessment. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.
Operational Plan:
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Preventing Contamination: Do not handle bottles, switches, and door handles with contaminated gloves. Remove gloves using the proper technique to avoid skin contact.
Storage Plan:
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound (solid, liquid, and contaminated materials) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste." Do not mix with non-halogenated waste.
-
Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, leak-proof lid.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by a licensed environmental waste management service.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound in drug development.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the anhydrous solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-aryl-4-substituted-thiazole.
Visual Workflow
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
